3,5-Dichloro-2-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSCSCAPKFMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177316 | |
| Record name | 3,5-Dichloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22775-37-7 | |
| Record name | 3,5-Dichloro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22775-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLORO-O-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6Y7TP3UN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3,5-Dichloro-2-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichloro-2-methoxybenzoic acid. The information is compiled from various chemical databases and presented for easy reference and application in a research and development setting.
Chemical Identity
Quantitative Physical Properties
The key physical and chemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and formulation contexts.
| Property | Value | Source |
| Molecular Weight | 221.04 g/mol | [1] |
| Melting Point | 166-167 °C | [4] |
| Boiling Point | 333.2 ± 37.0 °C (Predicted) | [4] |
| Appearance | White to off-white crystalline solid (Inferred from related compounds) | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone (Inferred from related compounds) | [5][6] |
| pKa | No experimental data available. Predicted for the related 3,5-Dichlorobenzoic acid: 3.46 ± 0.10 | [5] |
Experimental Protocols for Property Determination
While the specific experimental reports for determining the physical properties of this compound are not publicly detailed, the values presented are typically obtained using standardized, high-precision analytical methods. Below are the general methodologies employed for such characterizations.
3.1 Melting Point Determination The melting point is a critical indicator of purity. The standard method for its determination is the Capillary Melting Point Method .
-
Principle: A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is heated in a calibrated apparatus alongside a thermometer. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
-
Alternative Method: Differential Scanning Calorimetry (DSC) can also be used. This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram.
3.2 Boiling Point Determination For high-boiling-point solids, the boiling point is often predicted using computational models or determined experimentally under vacuum to prevent decomposition.
-
Principle (Distillation): The compound is heated until it transitions from liquid to vapor. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is the boiling point. For high-boiling-point compounds, this is often performed under reduced pressure (vacuum distillation) and the result extrapolated to atmospheric pressure.
-
Computational Prediction: As indicated by the available data, the boiling point for this compound is often predicted using software that employs quantitative structure-property relationship (QSPR) models based on the molecule's structure.
3.3 Solubility Assessment Solubility is determined by adding a solute to a solvent until the solution is saturated and undissolved solid remains.
-
Principle (Equilibrium Method): A surplus of the solid compound is mixed with a specific solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using techniques like HPLC or UV-Vis spectroscopy. This process is repeated for various solvents of interest.
Visualization of Workflow
The logical flow for the physical characterization of a chemical compound like this compound is outlined below. This process ensures a systematic evaluation of its fundamental properties.
Caption: Logical workflow for the synthesis, purification, and physical characterization of a chemical compound.
References
- 1. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22775-37-7 [chemicalbook.com]
- 3. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 22775-37-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
3,5-Dichloro-2-methoxybenzoic acid CAS number
An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid (CAS No. 22775-37-7)
This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis.
Core Properties
This compound is a dichlorinated derivative of methoxybenzoic acid. Its chemical structure and properties are detailed below. It is important to distinguish this compound from its more commercially known isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba), a common herbicide. This compound has been identified as a major impurity in technical grade Dicamba.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 22775-37-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)Cl)C(=O)O |
| InChI Key | AUVSCSCAPKFMEK-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Monoisotopic Mass | 219.9694 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 219.969399 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 13 |
| Complexity | 198 |
Note: The data in Table 2 is computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
Illustrative Experimental Protocol: Synthesis of a Dichlorinated Benzoic Acid Precursor
The following is a representative protocol for the synthesis of 3,5-dichlorobenzoic acid from benzonitrile, which could serve as a precursor.
Reaction: Chlorination of benzonitrile followed by hydrolysis.
Procedure:
-
Chlorination: Benzonitrile is used as the raw material and is chlorinated to produce 3,5-dichlorobenzonitrile.[2]
-
Hydrolysis and Acidification: The resulting 3,5-dichlorobenzonitrile undergoes hydrolysis and acidification to yield 3,5-dichlorobenzoic acid.[2]
Diagram 1: General Synthesis Workflow
Caption: General Synthesis Workflow for a Dichlorinated Benzoic Acid.
Biological Activity and Potential Mechanisms of Action
Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on structurally similar compounds can provide insights into its potential biological effects.
A study on the isomer 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) , a phenolic disinfection byproduct found in drinking water, investigated its cytotoxicity.[3] The study found that 3,5-DC-2-HBA exhibited significant cytotoxicity in various mammalian cell lines and caused a dose-dependent increase in intracellular superoxide dismutase (SOD) activity.[3] Molecular docking simulations suggest that the compound interacts with Cu/Zn-superoxide dismutase (Cu/Zn-SOD) through van der Waals forces and hydrogen bonding.[3] This interaction may lead to conformational changes in the enzyme, modulating its activity and contributing to oxidative stress, which is a potential mechanism for its cytotoxicity.[3]
Diagram 2: Postulated Cytotoxic Mechanism of a Related Compound
Caption: Postulated Cytotoxic Mechanism of a Related Compound.
Safety and Handling
Hazard Identification:
-
Oral: Harmful if swallowed.[4]
-
Skin: May cause skin irritation.[4]
-
Eyes: Causes serious eye irritation.[4]
-
Inhalation: May cause respiratory irritation.[4]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.[6]
-
Spills: In case of a spill, contain the material to prevent environmental discharge. Use an appropriate absorbent material and dispose of it as chemical waste.[6][7]
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If on Skin: Wash off with soap and plenty of water.[7]
-
If Inhaled: Remove to fresh air.[7]
References
- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.greenbook.net [assets.greenbook.net]
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 3,5-dichloro-2-methoxybenzoic acid, a valuable compound in chemical research and a potential building block in drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison and implementation.
Core Synthesis Pathways
The most prominent and well-documented synthesis of this compound originates from salicylic acid. This multi-step process involves the selective chlorination of the aromatic ring followed by the methylation of the phenolic hydroxyl group. An alternative, though less detailed in current literature, involves the direct chlorination of 2-methoxybenzoic acid.
Pathway 1: Chlorination of Salicylic Acid followed by Methylation
This pathway is a robust method for the preparation of this compound, commencing with the readily available starting material, salicylic acid. The synthesis proceeds through two key transformations:
-
Chlorination of Salicylic Acid: The initial step involves the dichlorination of salicylic acid to yield 3,5-dichlorosalicylic acid.
-
O-Methylation of 3,5-Dichlorosalicylic Acid: The subsequent and crucial step is the selective methylation of the phenolic hydroxyl group of 3,5-dichlorosalicylic acid to afford the final product.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid from Salicylic Acid
This protocol is adapted from a patented method describing the chlorination of salicylic acid in a sulfuric acid medium.[1]
Materials:
-
Salicylic Acid
-
Concentrated Sulfuric Acid (98%)
-
Chlorine Gas
-
Ice
Procedure:
-
Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Cool the resulting solution to 5-10°C using an ice bath.
-
Bubble chlorine gas into the stirred solution while maintaining the temperature between 5-10°C.
-
Continue the chlorination at this temperature. The reaction progress can be monitored by techniques such as gas phase chromatography to confirm the formation of 3,5-dichlorosalicylic acid.[1]
-
After the initial chlorination, the reaction mixture is heated to a higher temperature, for instance, 65-70°C, and chlorination is continued to ensure the completion of the dichlorination.[1]
-
Upon completion, the reaction mixture is carefully quenched by pouring it over ice.
-
The precipitated 3,5-dichlorosalicylic acid is then collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Salicylic Acid | [1] |
| Reagent | Chlorine Gas, Sulfuric Acid | [1] |
| Temperature (Initial) | 5-10°C | [1] |
| Temperature (Final) | 65-70°C | [1] |
| Product | 3,5-Dichlorosalicylic Acid | [1] |
| Yield | High (in-situ yield reported as 95-98%) | [1] |
Protocol 2: O-Methylation of 3,5-Dichlorosalicylic Acid
The selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid is a critical step. This can be achieved through a two-step protection-methylation-deprotection sequence or potentially through a direct selective methylation.
Method A: Protection-Methylation-Deprotection
This method involves the initial protection of the more acidic carboxylic acid group as an ester, followed by methylation of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to reveal the carboxylic acid.
Step 1: Esterification of 3,5-Dichlorosalicylic Acid
Materials:
-
3,5-Dichlorosalicylic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
Suspend 3,5-dichlorosalicylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the mixture until the reaction is complete, which can be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3,5-dichloro-2-hydroxybenzoate.
Step 2: O-Methylation of Methyl 3,5-dichloro-2-hydroxybenzoate
Materials:
-
Methyl 3,5-dichloro-2-hydroxybenzoate
-
Dimethyl sulfate (DMS) or Methyl Iodide
-
A suitable base (e.g., Potassium Carbonate)
-
Anhydrous Acetone or DMF
Procedure:
-
Dissolve methyl 3,5-dichloro-2-hydroxybenzoate in anhydrous acetone or DMF.
-
Add a slight excess of a suitable base, such as potassium carbonate.
-
To the stirred suspension, add dimethyl sulfate or methyl iodide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield methyl 3,5-dichloro-2-methoxybenzoate.
Step 3: Hydrolysis of Methyl 3,5-dichloro-2-methoxybenzoate
Materials:
-
Methyl 3,5-dichloro-2-methoxybenzoate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol/Water mixture
Procedure:
-
Dissolve methyl 3,5-dichloro-2-methoxybenzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
A patent for the synthesis of the related 3,6-dichloro-2-methoxybenzoic acid (Dicamba) reports the methylation of the alkali metal salt of 3,6-dichlorosalicylic acid using a methylating agent like methyl chloride or dimethyl sulfate at temperatures ranging from 60 to 160°C, followed by hydrolysis of the resulting ester.[2][3] The yield for the final hydrolysis step to Dicamba was reported to be 97 mole % with a purity of 98.0%.[2]
| Parameter | Value | Reference |
| Starting Material | Alkali metal salt of 3,6-dichlorosalicylic acid | [2][3] |
| Methylating Agent | Methyl chloride or Dimethyl sulfate | [2][3] |
| Temperature | 60-160°C | [2][3] |
| Intermediate | Methyl 3,6-dichloro-2-methoxybenzoate | [2][3] |
| Hydrolysis Temp. | 50-130°C | [3] |
| Final Product | 3,6-Dichloro-2-methoxybenzoic acid | [2][3] |
| Yield (Hydrolysis) | 97 mole % | [2] |
| Purity (Crude) | 98.0% | [2] |
Method B: Direct Selective O-Methylation (Conceptual)
A direct selective O-methylation of the phenolic hydroxyl group over the carboxylic acid is challenging but potentially achievable under carefully controlled conditions. This would likely involve a specific choice of base and methylating agent to favor the phenoxide formation and subsequent methylation. Green chemistry approaches using reagents like dimethyl carbonate (DMC) with a suitable catalyst could also be explored.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from salicylic acid. The key steps involve a robust chlorination protocol to form 3,5-dichlorosalicylic acid, followed by a more nuanced methylation process. While a protection-methylation-deprotection strategy for the hydroxyl group is a standard and predictable approach, further research into direct selective O-methylation could provide a more efficient and atom-economical route. The experimental details and quantitative data provided in this guide offer a solid foundation for researchers and professionals to undertake the synthesis of this important chemical entity.
References
- 1. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 3. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]
Solubility Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-2-methoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimental quantitative solubility data in public literature, this guide combines predicted physicochemical properties with a detailed experimental protocol for determining solubility, enabling researchers to conduct their own assessments.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key predicted values for this compound. These computational predictions serve as valuable estimates in the absence of extensive experimental data.
| Property | Predicted Value | Source |
| pKa | 3.35 ± 0.10 | ChemicalBook[1] |
| Density | 1.474 ± 0.06 g/cm³ | ChemicalBook[1] |
| XlogP | 2.7 | PubChemLite[2] |
| Appearance | White to off-white solid | ChemicalBook[1] |
Note: These values are computationally predicted and should be confirmed by experimental analysis for critical applications.
Solubility in Common Solvents: A Qualitative Overview
While specific quantitative data is scarce, the solubility of structurally similar compounds, such as 3,5-Dichlorobenzoic acid, suggests that this compound is likely to be sparingly soluble in water and demonstrate improved solubility in organic solvents like ethanol, acetone, and dichloromethane[3]. The carboxylic acid moiety contributes to some aqueous solubility, which is expected to be pH-dependent, with higher solubility in alkaline solutions due to salt formation. The presence of two chlorine atoms and a methoxy group on the benzene ring increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for its implementation.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Diethyl Ether, Hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Periodically, visually inspect the vials to ensure that undissolved solid remains.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analysis: Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).
-
Calibration Curve: Construct a calibration curve by plotting the analytical response of the standards against their known concentrations.
-
Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the filtered sample solutions. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
3. Data Reporting:
Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L). The temperature at which the measurement was conducted must always be specified.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
References
An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzoic acid, including its chemical identity, physicochemical properties, and its relationship to the commercially significant herbicide, Dicamba. Due to the limited availability of public domain data on the specific synthesis and biological activity of this compound, this guide also includes relevant information on its isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), for comparative context.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature for a chemical compound is critical for its unambiguous identification in research and regulatory contexts.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used to refer to this compound in chemical literature and databases. These include:
-
3,5-Dichloro-o-anisic acid[1]
-
2-METHOXY-3,5-DICHLOROBENZOIC ACID[1]
-
Benzoic acid, 3,5-dichloro-2-methoxy-[1]
-
UNII-R6Y7TP3UN4[1]
-
EINECS 245-213-1[1]
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and environmental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | PubChem[1] |
| Molecular Weight | 221.03 g/mol | PubChem[1] |
| CAS Number | 22775-37-7 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water (predicted) | |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 219.9693994 Da | PubChem[1] |
| Monoisotopic Mass | 219.9693994 Da | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Contextual Importance: An Impurity in Dicamba
This compound is primarily recognized as a significant impurity in the commercial formulations of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid)[2]. The presence of this isomer can be a result of the manufacturing process of Dicamba. Understanding the properties and potential biological effects of this impurity is crucial for the quality control and risk assessment of Dicamba-based products.
Experimental Protocols
Hypothetical Synthesis of this compound:
A potential method for the synthesis of this compound involves the methylation of 3,5-dichlorosalicylic acid. This reaction would specifically target the hydroxyl group at the 2-position.
Reaction Scheme:
Caption: Plausible synthetic route to this compound.
Detailed Hypothetical Protocol:
-
Dissolution: Dissolve 3,5-dichlorosalicylic acid in a suitable aprotic polar solvent, such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Disclaimer: This is a hypothetical protocol and would require optimization for practical application.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activities and signaling pathways of this compound. Its primary relevance in a biological context is as an impurity in Dicamba.
For context, its isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , is a well-characterized herbicide.
Mechanism of Action of Dicamba:
Dicamba acts as a synthetic auxin, a class of plant growth regulators[3][4]. It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible broadleaf plants[3][4]. This mode of action is specific to plants.
The following diagram illustrates the generalized mechanism of action for auxin-mimicking herbicides like Dicamba.
Caption: Generalized signaling pathway for auxin-mimicking herbicides like Dicamba.
It is plausible that this compound could have some level of auxin-like activity, but this has not been well-documented. Further research is needed to elucidate its specific biological effects.
Conclusion
This compound is a chemically defined compound with known physicochemical properties. Its primary significance in the scientific and industrial landscape is as an impurity in the widely used herbicide, Dicamba. While a plausible synthetic route can be proposed, detailed experimental protocols and comprehensive data on its biological activity are currently lacking in the public domain. Future research focused on the synthesis, purification, and biological characterization of this isomer would be valuable for a more complete understanding of its potential effects and for the continued quality assessment of Dicamba-based agricultural products.
References
- 1. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dicamba - Wikipedia [en.wikipedia.org]
- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
Spectroscopic Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloro-2-methoxybenzoic acid. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of predicted data and analysis based on structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development applications.
Chemical Structure and Properties
This compound is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure significantly influences its spectroscopic properties.
Molecular Formula: C₈H₆Cl₂O₃[1][2]
Molecular Weight: 221.04 g/mol [2]
InChI Key: AUVSCSCAPKFMEK-UHFFFAOYSA-N[1][2]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound based on computational predictions and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region, highly dependent on solvent and concentration.[3][4][5] |
| ~7.5-7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.3-7.6 | Doublet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |
Note: Predicted chemical shifts are based on the analysis of similar compounds such as 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid. Actual values may vary.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid.[3][4] |
| ~155-160 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~135-140 | C-Cl | Aromatic carbons attached to the chlorine atoms. |
| ~130-135 | C-COOH | Aromatic carbon attached to the carboxylic acid group. |
| ~120-130 | Ar-CH | Aromatic carbons bearing hydrogen atoms. |
| ~55-60 | -OCH₃ | Carbon of the methoxy group. |
Note: Predicted chemical shifts are based on data for analogous compounds like 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid.[8][9]
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[3][5] |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methoxy) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer)[3][5] |
| 1550-1600 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1000-1100 | Strong | C-O stretch (Aryl ether) |
| 700-850 | Strong | C-Cl stretch |
Note: Expected absorption bands are based on the known IR spectra of carboxylic acids and halogenated aromatic compounds.[10]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 220.97668 |
| [M+Na]⁺ | 242.95862 |
| [M-H]⁻ | 218.96212 |
| [M]⁺ | 219.96885 |
Source: Predicted data from PubChemLite.[1] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and press thoroughly with a suitable solvent and lint-free wipes after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Method: Electrospray Ionization (ESI) Mass Spectrometry
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
LC-MS or direct-infusion ESI mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).[11]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between spectroscopic techniques and derived structural information.
References
- 1. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 2. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]
- 7. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR [m.chemicalbook.com]
- 9. 3,5-Dimethoxybenzoic acid(1132-21-4) 13C NMR spectrum [chemicalbook.com]
- 10. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide on the Biological Activity of 3,5-Dichloro-2-methoxybenzoic Acid and its Isomeric Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature detailing the specific biological activity of 3,5-Dichloro-2-methoxybenzoic acid is exceptionally scarce. This compound is most frequently documented as a major impurity in the commercial synthesis of its potent herbicidal isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid)[1]. Consequently, this guide provides a comprehensive overview of the well-elucidated biological activities of Dicamba as a primary comparative reference. Furthermore, it explores the diverse biological effects of other dichlorobenzoic acid derivatives to offer a broader context for potential research avenues concerning this compound.
Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 3,5-Dichloro-o-anisic acid[2] |
| CAS Number | 22775-37-7[2][3] |
| Molecular Formula | C₈H₆Cl₂O₃[2][3][4] |
| Molecular Weight | 221.03 g/mol [2] |
| SMILES | COC1=C(C=C(C=C1Cl)Cl)C(=O)O[2][4] |
| InChIKey | AUVSCSCAPKFMEK-UHFFFAOYSA-N[2] |
The Biological Activity of Dicamba (3,6-dichloro-2-methoxybenzoic acid): A Primary Comparative Isomer
Dicamba is a widely utilized selective systemic herbicide.[5] Its primary mechanism of action in plants is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[5]
Mechanism of Action in Plants
The herbicidal activity of Dicamba is initiated by its binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligase complexes. This binding event triggers a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which are involved in cell division, elongation, and differentiation. The sustained and unregulated activation of these pathways by Dicamba overwhelms the plant's normal growth processes, causing epinasty, stem and petiole twisting, and eventual necrosis.
Metabolism of Dicamba
In tolerant plants and soil microorganisms, Dicamba can be metabolized into less phytotoxic compounds. The primary metabolic pathway involves the O-demethylation of the methoxy group at the C2 position, followed by hydroxylation. The major metabolite is 3,6-dichlorosalicylic acid, which has significantly lower herbicidal activity.
Biological Activities of Other Dichlorobenzoic Acid Derivatives
While data on this compound is lacking, various other dichlorobenzoic acid derivatives have been synthesized and evaluated for a range of biological activities. These studies suggest that the dichlorobenzoic acid scaffold can be a valuable pharmacophore in drug discovery.
Summary of Quantitative Data for Dichlorobenzoic Acid Derivatives
| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives | Carbonic Anhydrase IX and XII Inhibition | Selective inhibition reported | N/A |
| Cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ values in the nanomolar range for some derivatives | [6] |
| 3-(3,5-Dichlorophenyl)benzoic acid analogs | Anticancer activity (various cell lines) | Varies with specific analog | [7] |
| 2,4-Dichlorobenzoic acid derivatives | α-glucosidase and α-amylase inhibition | Potent inhibition by some derivatives | [8] |
Experimental Protocols for Key Assays
3.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is commonly used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the test compound.
-
Incubate the mixture for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[6]
-
3.2.2. Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various carbonic anhydrase (CA) isoforms is often determined using a stopped-flow CO₂ hydrase assay.
-
Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The change in pH due to the formation of carbonic acid is monitored using a pH indicator.
-
Procedure:
-
A solution of the CA isoenzyme is mixed with a buffer containing a pH indicator.
-
The test inhibitor at various concentrations is added to the enzyme solution.
-
A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.
-
The time course of the pH change is monitored spectrophotometrically.
-
The initial rates of the reaction are determined, and the IC₅₀ values are calculated from the dose-response curves.
-
Proposed Research Workflow for this compound
Given the lack of biological data for this compound, a systematic investigation is warranted. The following workflow outlines a potential research strategy.
Conclusion
There is a significant gap in the scientific literature regarding the biological activity of this compound. Its primary relevance to date has been as an impurity in the production of the herbicide Dicamba. However, the diverse biological activities exhibited by its isomer, Dicamba, and other dichlorobenzoic acid derivatives suggest that this compound could possess uncharacterized pharmacological or toxicological properties. Future research employing systematic screening and mechanistic studies is necessary to elucidate the biological profile of this compound and determine its potential for applications in drug discovery or its environmental and health impact.
References
- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22775-37-7 | FD55755 [biosynth.com]
- 4. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 5. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 6. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Potential Derivatives of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that holds potential as a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating methoxy group, provides a platform for the synthesis of a diverse range of derivatives. This technical guide explores the potential for creating various classes of derivatives from this core molecule, including amides, esters, and heterocyclic compounds. By drawing parallels with structurally similar compounds, this document outlines potential synthetic pathways, experimental protocols, and prospective biological activities, such as antimicrobial and anticancer effects. All quantitative data from related studies are summarized for comparative analysis, and key experimental workflows are visualized to aid in research and development.
Introduction
The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. This compound presents an interesting starting point for derivatization due to the presence of functional groups that can be readily modified. The carboxylic acid moiety can be converted into esters, amides, and other related functional groups, while the aromatic ring itself can potentially undergo further substitution, although the existing substituents will direct this reactivity. This guide will delve into the prospective derivatization of this molecule and the potential biological significance of the resulting compounds.
Potential Derivative Classes and Synthetic Strategies
Based on the reactivity of the carboxylic acid group and the aromatic ring, several classes of derivatives can be proposed. The following sections outline the synthesis of these derivatives, drawing upon established organic chemistry principles and methodologies reported for analogous compounds.
Amide Derivatives
The synthesis of amide derivatives from this compound can be achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, the carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amine Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Caption: Synthesis of Amide Derivatives.
Ester Derivatives
Esterification of this compound can be accomplished through several standard methods, including Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Caption: Synthesis of Ester Derivatives via Fischer Esterification.
Heterocyclic Derivatives
The carboxylic acid functionality can also serve as a precursor for the synthesis of various heterocyclic systems, such as oxadiazoles or thiazoles, which are known to exhibit a wide range of biological activities. For example, conversion to a hydrazide followed by cyclization can yield 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives
-
Esterification: Convert this compound to its methyl or ethyl ester as described in the previous section.
-
Hydrazide Formation: Reflux the ester (1.0 eq) with hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) in an alcoholic solvent (e.g., ethanol) for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated hydrazide by filtration.
-
Cyclization:
-
To form an oxadiazole with a substituent: React the hydrazide (1.0 eq) with a carboxylic acid (1.1 eq) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at reflux.
-
To form an oxadiazole-thione: React the hydrazide (1.0 eq) with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol at reflux.
-
-
Work-up and Purification: After the reaction, pour the mixture onto crushed ice. Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.
Caption: General Workflow for 1,3,4-Oxadiazole Synthesis.
Potential Biological Activities and Quantitative Data from Related Compounds
While specific biological data for a wide range of this compound derivatives are not extensively reported, the activities of structurally related compounds can provide valuable insights into their potential therapeutic applications.
Antimicrobial Activity
Derivatives of halogenated benzoic acids have shown promise as antimicrobial agents. The following table summarizes the antimicrobial activity of some benzoic acid derivatives against various pathogens.
Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound Class | Test Organism | Activity Metric | Value |
| Benzoic acid hydrazide-hydrazones | M. tuberculosis H37Rv | % Inhibition (100 µg/mL) | 97.9% |
| Benzoic acid hydrazide-hydrazones | M. tuberculosis H37Rv | % Inhibition (200 µg/mL) | 98.7% |
| N-alkylphenyl-3,5-dinitrobenzamides | M. tuberculosis H37Rv | MIC | 0.39 - 6.25 µg/mL |
Data extrapolated from studies on similar but not identical molecular scaffolds.
Anticancer Activity
Various benzoic acid derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.
Table 2: In Vitro Anticancer Activity of Related Benzoic Acid Derivatives
| Compound Class | Cell Line | Activity Metric | Value |
| Benzoic acid derivatives | HCT-116 (Colon Cancer) | IC₅₀ | Data varies with substitution |
| Benzoic acid derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 15.6 - 18.7 µM |
| Quinazolinone derivatives from 2-aminobenzoic acid | MCF-7 (Breast Cancer) | IC₅₀ | ~100 µM |
Data extrapolated from studies on analogous molecular structures.
Signaling Pathway Implication in Cancer
Certain benzoic acid derivatives have been shown to inhibit signaling pathways implicated in cancer progression, such as the Hedgehog signaling pathway. The inhibition of key proteins like Smoothened (Smo) can disrupt this pathway and lead to an anti-proliferative effect.
Caption: Inhibition of the Hedgehog Signaling Pathway.
Conclusion
This compound serves as a versatile and promising scaffold for the development of novel derivatives with potential therapeutic applications. The synthetic routes to amides, esters, and heterocyclic compounds are well-established and can be adapted for this specific core. While comprehensive biological data for its derivatives are yet to be fully elucidated, analogies with structurally similar compounds suggest that these derivatives could exhibit significant antimicrobial and anticancer activities. The information presented in this guide provides a foundational framework for researchers to explore the medicinal chemistry of this compound and its potential derivatives, paving the way for the discovery of new and effective therapeutic agents. Further research is warranted to synthesize and evaluate these compounds to validate their therapeutic potential.
An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Dichloro-2-methoxybenzoic acid, a chemical intermediate of interest in research and development. The following sections detail its hazardous properties, toxicological data, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.
Physicochemical and Hazardous Properties
This compound is a solid with a molecular weight of 221.04 g/mol .[1] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 221.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dichloro-o-anisic acid | [1] |
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Toxicological Data
| Metric | Value | Species | Compound | Reference |
| LD50 (Oral) | 1039 mg/kg | Rat | 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) |
The primary toxicological concerns associated with chlorinated benzoic acids are their irritant effects on the skin, eyes, and respiratory system. The general toxicity of substituted benzoic acids can be influenced by factors such as the nature and position of the substituent groups on the benzene ring.
Experimental Protocols for Safety Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemical substances. The following are summaries of key protocols relevant to the hazards identified for this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[2]
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.[3] It is typically performed on rabbits.[3]
Caption: Workflow for OECD 404 Dermal Irritation Test.
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline details the procedure for assessing the potential of a substance to cause eye irritation or damage.[4] The test is typically conducted on albino rabbits.[5]
Caption: Workflow for OECD 405 Eye Irritation Test.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.
Caption: Personal Protective Equipment Selection Logic.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is essential.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
Caption: Chemical Spill Response Workflow.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound presents moderate hazards, primarily related to its irritant properties and potential for harm if swallowed. By understanding these risks and implementing the safe handling, storage, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner. A thorough risk assessment should always be conducted before beginning any new experimental work with this chemical.
References
- 1. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid from Salicylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the two-step synthesis of 3,5-Dichloro-2-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the chlorination of salicylic acid to yield 3,5-dichloro-2-hydroxybenzoic acid (3,5-dichlorosalicylic acid), followed by the methylation of the phenolic hydroxyl group to afford the final product. This application note includes comprehensive methodologies, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.
Introduction
This compound and its derivatives are important intermediates in the development of novel therapeutic agents and specialized chemicals. The synthetic route detailed herein provides a practical approach for its preparation from readily available starting materials. The initial step involves the regioselective dichlorination of salicylic acid, followed by a specific methylation reaction. Careful control of reaction conditions is crucial to ensure high yield and purity of the desired product.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | Chlorination | Salicylic acid | Chlorine gas, Glacial acetic acid | 3,5-Dichloro-2-hydroxybenzoic acid | ~70-80 | >95 | 220-222 |
| 2 | Methylation | 3,5-Dichloro-2-hydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide | This compound | ~85-95 | >98 | 145-148 |
Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzoic acid
This protocol is adapted from the chlorination of salicylic acid in glacial acetic acid.
Materials:
-
Salicylic acid (14 g, 0.1 mol)
-
Glacial acetic acid (100 mL)
-
Chlorine gas
-
Ice bath
-
Round-bottom flask (250 mL) with a gas inlet tube and a stirrer
-
Buchner funnel and filter paper
-
Dilute alcohol (for recrystallization)
Procedure:
-
Dissolve salicylic acid (14 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly bubble chlorine gas (14 g, 0.2 mol) through the cooled solution while maintaining the temperature between 0-5 °C. The rate of chlorine addition should be controlled.[1]
-
After the addition of chlorine is complete, allow the reaction mixture to stand at room temperature overnight to allow for the evolution of hydrogen chloride gas.
-
Heat the reaction mixture on a water bath for one hour to ensure the completion of the reaction.[1]
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude 3,5-dichloro-2-hydroxybenzoic acid by recrystallization from dilute alcohol to obtain fine needles.
-
Dry the purified product under vacuum.
Expected Yield: Approximately 15-17 g (70-80%).
Step 2: Synthesis of this compound
This protocol is adapted from the methylation of phenolic acids using dimethyl sulfate.
Materials:
-
3,5-Dichloro-2-hydroxybenzoic acid (10.35 g, 0.05 mol)
-
Sodium hydroxide (4.4 g, 0.11 mol)
-
Dimethyl sulfate (7.5 g, 5.6 mL, 0.06 mol)
-
Water
-
Round-bottom flask (250 mL) with a reflux condenser and a dropping funnel
-
Water bath
-
Hydrochloric acid (concentrated)
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,5-dichloro-2-hydroxybenzoic acid (10.35 g) in a solution of sodium hydroxide (4.4 g) in water (50 mL).
-
Warm the solution gently on a water bath.
-
Add dimethyl sulfate (7.5 g) dropwise from a dropping funnel to the warm solution with constant stirring.
-
After the addition is complete, reflux the mixture for two hours.
-
To saponify any ester that may have formed, add a solution of sodium hydroxide (1 g) in water (5 mL) and continue to reflux for an additional hour.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates completely.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Expected Yield: Approximately 9.4-10.5 g (85-95%).
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of the Herbicide Dicamba
A Note on Chemical Nomenclature: The compound of interest for herbicide synthesis is 3,6-Dichloro-2-methoxybenzoic acid , commonly known as Dicamba. While the initial query referenced 3,5-Dichloro-2-methoxybenzoic acid, the vast body of scientific literature and patents focuses on the 3,6-dichloro isomer as the active herbicidal molecule. This document will therefore detail the synthesis of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).
Introduction
3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] First registered in 1967, it functions as an auxin mimic, causing uncontrolled growth and eventual death in susceptible plants.[3][4] Dicamba is a critical tool in modern agriculture, particularly for managing weeds that have developed resistance to other herbicides like glyphosate.[5][6] These application notes provide detailed protocols for the synthesis of Dicamba and its key intermediates, intended for researchers and professionals in the fields of agrochemical synthesis and drug development.
Synthetic Pathways
Several synthetic routes to Dicamba have been developed. The traditional methods often involve a high-pressure Kolbe-Schmitt carboxylation step, while newer approaches aim to circumvent this demanding reaction. Below are protocols for two prominent synthetic pathways.
Pathway 1: Synthesis from 2,5-Dichloroanisole
This pathway involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, which is then oxidized to yield Dicamba. This method avoids the high-pressure carboxylation step.[6][7][8]
Experimental Protocol
Step 1: Formylation of 2,5-Dichloroanisole
-
In a 500 mL four-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 36 g of 2,5-dichloroanisole (98.5% purity) in 100 mL of dichloromethane.
-
Add 0.2 g of Titanium tetrachloride (TiCl₄) as a catalyst.
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add a solution of 27.84 g of dichloromethyl methyl ether (99% purity) in 100 mL of dichloromethane dropwise while maintaining the temperature at 5°C and stirring.
-
After the addition is complete, add 200 mL of water.
-
Adjust the pH of the mixture to 3.0 with dilute sulfuric acid.
-
Stir the reaction mixture at 25°C for 4 hours.
-
After stirring, allow the layers to separate and collect the organic (oil) layer, which contains 2-methoxy-3,6-dichlorobenzaldehyde.
Step 2: Oxidation to 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)
-
In a 500 mL four-neck flask, add a solution of 21 g of 2-methoxy-3,6-dichlorobenzaldehyde (98% purity) in 150 mL of toluene.
-
Slowly add 24.9 g of a 30% sodium hypochlorite (NaClO) solution under stirring, maintaining the reaction temperature at 25°C.
-
Continue to stir the reaction for 5 hours.
-
After the reaction, remove the toluene by distillation under reduced pressure.
-
To the remaining aqueous solution, add dilute sulfuric acid to adjust the pH to 1.0.
-
Cool the solution to induce precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).
Quantitative Data
| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Product | Yield | Purity |
| 1 | 2,5-Dichloroanisole | Dichloromethyl methyl ether, H₂O, H₂SO₄ | TiCl₄ | Dichloromethane | 5°C - 25°C | 4h | 2-methoxy-3,6-dichlorobenzaldehyde | 95% | - |
| 2 | 2-methoxy-3,6-dichlorobenzaldehyde | 30% NaClO, H₂SO₄ | - | Toluene | 25°C | 5h | 3,6-Dichloro-2-methoxybenzoic acid | - | - |
Data extracted from patent CN103819327A. The patent provides a yield for the first step but not the overall yield for the final product.[6]
Synthesis Workflow
Caption: Synthesis of Dicamba from 2,5-Dichloroanisole.
Pathway 2: Synthesis from 2,5-Dichloroaniline
This is a multi-step industrial process that starts with the diazotization of 2,5-dichloroaniline and proceeds through several intermediates to yield high-purity Dicamba.[9][10]
Experimental Protocol
This protocol is based on the process described in patent US20190119189A1, which outlines the reaction stages and conditions.[9][10]
Step 1: Diazotization of 2,5-Dichloroaniline
-
React 2,5-dichloroaniline with nitrosylsulfuric acid in a suitable fluid medium. The molar ratio of 2,5-dichloroaniline to nitrosylsulfuric acid should be in the range of 1:1 to 1:1.5.
-
Maintain the reaction temperature between -15°C and 50°C to obtain the 2,5-dichlorophenyldiazonium salt.
Step 2: Hydroxylation
-
Hydrolyze the 2,5-dichlorophenyldiazonium salt in a sulfuric acid solution (60-75% w/w) at a temperature between 140°C and 180°C to produce 2,5-dichlorophenol.
Step 3: Formation of Alkali Metal 2,5-Dichlorophenolate
-
React the 2,5-dichlorophenol with an alkali metal hydroxide (e.g., KOH) in a suitable solvent to form the corresponding alkali metal 2,5-dichlorophenolate.
Step 4: Carboxylation (Kolbe-Schmitt Reaction)
-
Subject the alkali metal 2,5-dichlorophenolate to carboxylation with carbon dioxide (CO₂) at a temperature of 100°C to 160°C and a pressure of 4-6 MPa. This step yields the alkali metal salt of 3,6-dichlorosalicylic acid.
Step 5: Methylation
-
Methylate the alkali metal salt of 3,6-dichlorosalicylic acid with a methylating agent such as methyl chloride or dimethyl sulfate.
-
The reaction is carried out at a temperature between 60°C and 160°C to produce methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester).
Step 6: Hydrolysis
-
Selectively hydrolyze the ester group of the Dicamba ester using one mole of alkali per mole of ester.
-
Maintain the reaction temperature between 50°C and 130°C to yield 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[9][10]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (2,5-dichloroaniline:nitrosylsulfuric acid) | 1:1 to 1:1.5 | [9][10] |
| Hydrolysis H₂SO₄ Concentration | 60% to 75% w/w | [10] |
| Carboxylation Temperature | 100°C to 160°C | |
| Carboxylation Pressure | 4 to 6 MPa | |
| Methylation Temperature | 60°C to 160°C | [10] |
| Hydrolysis Temperature | 50°C to 130°C | [9][10] |
| Final Product Purity | > 98.5% | [9][10] |
| Hydrolysis Step Yield | 97% to 98% | [10] |
Synthesis Workflow
Caption: Synthesis of Dicamba from 2,5-Dichloroaniline.
Alternative Pathway: Non-Kolbe-Schmitt Synthesis of the 3,6-DCSA Intermediate
Recent research has focused on avoiding the high-temperature and high-pressure Kolbe-Schmitt reaction. A novel, four-step process has been described to prepare 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), the penultimate intermediate in Dicamba synthesis, starting from salicylic acid.[1][5] This intermediate can then be methylated to produce Dicamba. While detailed experimental protocols from the primary literature are not fully available, the general pathway represents a significant advancement in Dicamba synthesis.
Logical Relationship
Caption: Comparison of routes to the key intermediate 3,6-DCSA.
References
- 1. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 2. "Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba" by Holly Wallace [scholarworks.uark.edu]
- 3. 3,6-二氯-2-羟基苯甲酸-环-13C6 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A kind of synthetic method of 3,6-dichloro-2-methoxybenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 8. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]
- 9. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 10. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Quantification of 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 3,5-Dichloro-2-methoxybenzoic acid. This compound is a positional isomer of the widely used herbicide Dicamba (3,6-Dichloro-2-methoxybenzoic acid) and may be present as an impurity or metabolite. Accurate quantification is crucial for quality control, environmental monitoring, and metabolic studies.
This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Quantitative Data
The following table summarizes typical performance characteristics for the analysis of dichlorobenzoic acid isomers. While specific data for this compound is not extensively available in published literature, the provided data for related isomers serves as a valuable starting point for method development and validation.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | Dichlorobenzoic acid isomers | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| GC-MS | Dicamba (as methyl ester) | 0.01 - 1.0 | < 0.01 | 0.01 | 85 - 95[1] | < 5[1] |
| LC-MS/MS | Dicamba | 0.01 - 100 µg/L | < 1 ng/mL[2] | 0.01 - 0.625 µg/L | 88 - 120[3] | < 7[3] |
| LC-MS/MS | 3,5-Dichlorobenzoic acid | 0.01 - 100 µg/L | - | - | - | - |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship between the different analytical techniques.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in formulations or samples with relatively high concentrations.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid (analytical grade). This compound reference standard (>98% purity).
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 235 nm.
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity and is suitable for complex matrices. Derivatization is required to make the acidic analyte volatile.
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Solvents such as hexane and ethyl acetate. A derivatizing agent like diazomethane or a silylating agent (e.g., BSTFA).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
2. Derivatization (Methylation)
-
The carboxylic acid group of this compound needs to be converted to its methyl ester for GC analysis.[1]
-
A common method is to react the sample extract with a solution of diazomethane in diethyl ether.[1]
-
After the reaction, the excess derivatizing agent is removed under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent like hexane for GC-MS analysis.
3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 25 °C/min to 330 °C and hold for 1 minute.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 220-230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
4. Standard and Sample Preparation
-
Prepare standards and samples and derivatize them using the same procedure.
-
An internal standard (e.g., an isotopically labeled analog) should be used to improve accuracy and precision.
5. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against concentration.
Protocol 3: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification in complex environmental or biological matrices without the need for derivatization.[2]
1. Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a specialized column for polar compounds (e.g., Phenomenex Kinetex F5).[2]
-
Reagents: LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).
2. LC Conditions
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A fast gradient is typically used to ensure high throughput.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for acidic compounds.
-
MRM Transitions: Specific parent-to-daughter ion transitions for this compound need to be determined by infusing a standard solution. For the related 3,5-Dichlorobenzoic acid, transitions of m/z 188.95 > 145.05 and 188.95 > 35.05 have been reported.[4]
-
Optimization: Parameters such as cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
4. Standard and Sample Preparation
-
Standard Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL to pg/mL range).
-
Sample Preparation: May involve solid-phase extraction (SPE) to clean up and concentrate the sample prior to analysis. An isotopically labeled internal standard is highly recommended.
5. Data Analysis
-
Quantification is achieved using the peak area ratio of the analyte to the internal standard against a calibration curve. Software provided with the instrument is used for data acquisition and processing.
References
Application Note and Protocol for the HPLC Analysis of 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dichloro-2-methoxybenzoic acid. The protocols and methods outlined are designed to ensure accurate quantification and purity assessment, crucial for quality control, process monitoring, and research and development in the pharmaceutical and chemical industries.
Principle of the Method
The analysis is based on reversed-phase HPLC (RP-HPLC), a powerful technique for separating and quantifying organic molecules. In this method, the stationary phase is nonpolar (typically a C18 column), while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation of this compound is achieved based on its partitioning between these two phases. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, which increases its hydrophobicity and retention on the nonpolar stationary phase.[1] A UV detector is used for detection, set at a wavelength where the analyte exhibits strong absorbance.[1]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient or isocratic pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and peak shape.[1]
-
Chemicals and Reagents:
Experimental Protocols
3.1. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water. Adjust the pH to 3.0 with phosphoric acid or formic acid. Filter the solution through a 0.45 µm membrane filter before use.[1]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent in a volumetric flask.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
3.2. Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in the diluent to a known concentration, ensuring the final concentration falls within the linear range of the calibration curve.[2] Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2][3]
3.3. Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01 M Ammonium Acetate, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[2][3] |
| Injection Volume | 10 µL[3] |
| Detection | UV at 230 nm[3] |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards. The concentration of this compound in the samples is determined from this curve. Key validation parameters for the method should be established as summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Method Validation Parameters
| Parameter | Typical Expected Values |
| Linearity (r²) | > 0.999[2] |
| Range (µg/mL) | 1 - 100[2] |
| Limit of Detection (LOD) (µg/mL) | ~0.05[2] |
| Limit of Quantification (LOQ) (µg/mL) | ~0.15[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] |
| Precision (RSD%) | < 2.0%[2] |
Visualized Workflows
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow for method validation.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol should facilitate its implementation in a research or quality control laboratory setting. For optimal results, adherence to good laboratory practices and thorough method validation are essential.
References
Application Note: 1H NMR Spectrum Interpretation of 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dichloro-2-methoxybenzoic acid. Included are predicted chemical shifts (δ), multiplicities, and integration values for each proton in the molecule. A standard protocol for sample preparation and data acquisition using a 400 MHz NMR spectrometer is also provided. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure contains several key functional groups that give rise to a characteristic 1H NMR spectrum: a carboxylic acid group, a methoxy group, and a dichlorinated benzene ring. Understanding the 1H NMR spectrum is essential for confirming the identity and purity of the compound, as each unique proton environment will produce a distinct signal. The electronic effects of the substituents (electron-withdrawing chlorine and carboxylic acid groups, and the electron-donating methoxy group) play a significant role in determining the chemical shifts of the aromatic protons.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.
Structure of this compound:
Table 1: Predicted 1H NMR Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| 2 | Aromatic (H-6) | 7.8 - 8.0 | Doublet | 1H |
| 3 | Aromatic (H-4) | 7.5 - 7.7 | Doublet | 1H |
| 4 | Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | 3H |
Interpretation of the Predicted Spectrum:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and hydrogen bonding. The signal is often broad due to chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (H-4 and H-6): The benzene ring has two non-equivalent aromatic protons at positions 4 and 6.
-
H-6: This proton is ortho to the carboxylic acid group and meta to a chlorine atom. The carboxylic acid group is strongly electron-withdrawing, causing a significant deshielding effect on the ortho proton. Therefore, the signal for H-6 is predicted to be the most downfield of the aromatic protons, likely in the range of 7.8 - 8.0 ppm.
-
H-4: This proton is ortho to one chlorine atom and meta to the other chlorine atom and the carboxylic acid group. The cumulative electron-withdrawing effects of these groups will also deshield this proton, but to a lesser extent than H-6. Its signal is expected to appear slightly upfield from H-6, in the range of 7.5 - 7.7 ppm.
-
Multiplicity: The two aromatic protons, H-4 and H-6, are meta to each other. This will result in a small coupling (meta-coupling, ⁴J), causing each signal to appear as a doublet with a coupling constant (J) typically in the range of 2-3 Hz.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift, and the signal is expected in the region of 3.9 - 4.1 ppm.
Experimental Protocol: 1H NMR Spectroscopy
Objective: To acquire a high-resolution 1H NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. Note: DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
Set the following acquisition parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 or 32 (can be adjusted based on sample concentration).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Approximately 16 ppm (centered around 6 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants of the signals.
-
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.
Caption: Workflow for 1H NMR analysis of this compound.
Application of 3,5-Dichloro-2-methoxybenzoic Acid in Medicinal Chemistry: A Framework for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-methoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid. While direct applications in medicinal chemistry are not extensively documented in peer-reviewed literature, its structural motifs are present in various bioactive molecules. Its substituted benzene ring makes it a valuable scaffold for chemical modification and its carboxylic acid group provides a convenient handle for the synthesis of amides and esters. This document outlines the potential applications of this compound as a building block in the development of novel therapeutic agents, with a particular focus on the synthesis of kinase inhibitors.
Application Note 1: A Scaffold for Bcr-Abl Kinase Inhibitors
The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[1][2] The development of small molecule inhibitors of Bcr-Abl has revolutionized the treatment of CML.[3] A common structural feature of many Bcr-Abl inhibitors is a substituted benzamide core, which plays a crucial role in binding to the kinase domain.[2][4][5] Given this precedent, this compound represents a promising starting material for the synthesis of novel Bcr-Abl inhibitors. The dichloro-substitution pattern can be exploited to probe specific interactions within the ATP-binding site of the kinase, potentially leading to compounds with high potency and selectivity.
Proposed Bioactive Derivative and Rationale
By forming an amide linkage with a suitable amine-containing fragment, such as one bearing a piperazine moiety similar to that in Imatinib, a novel Bcr-Abl inhibitor can be synthesized. The 3,5-dichloro-2-methoxybenzoyl moiety would be expected to occupy the region of the kinase domain where the adenine part of ATP binds. The specific substitutions on the benzoic acid ring could influence binding affinity and selectivity against other kinases, a critical aspect in kinase inhibitor design to minimize off-target effects.
Quantitative Data
Due to the novelty of this specific application, experimental data for derivatives of this compound as Bcr-Abl inhibitors is not currently available. The following table presents hypothetical, yet plausible, quantitative data for a representative derivative, designated as DCMA-A1 , to illustrate the expected type of data from biological screening.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| DCMA-A1 | Bcr-Abl | 50 | K562 | 250 |
| Imatinib | Bcr-Abl | 30 | K562 | 200 |
This data is illustrative and intended to guide potential research directions.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-3,5-dichloro-2-methoxybenzamide (DCMA-A1)
This protocol describes a general procedure for the amide coupling of this compound with 4-(4-methylpiperazin-1-yl)aniline.
Materials:
-
This compound
-
4-(4-methylpiperazin-1-yl)aniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
Step 1: Synthesis of 3,5-Dichloro-2-methoxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dichloro-2-methoxybenzoyl chloride is used directly in the next step.
Step 2: Amide Coupling
-
In a separate round-bottom flask, dissolve 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3,5-dichloro-2-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, DCMA-A1 .
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of a test compound against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
ATP
-
Biotinylated peptide substrate
-
Test compound (e.g., DCMA-A1 ) dissolved in DMSO
-
Kinase buffer
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of a streptavidin-coated microplate, add the biotinylated peptide substrate and the recombinant Bcr-Abl kinase in kinase buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthetic Pathway for DCMA-A1
Caption: Proposed two-step synthesis of a hypothetical Bcr-Abl inhibitor from this compound.
Bcr-Abl Signaling Pathway and Inhibition
Caption: Inhibition of the Bcr-Abl signaling pathway by a small molecule inhibitor.
Conclusion
While this compound is not yet an established player in medicinal chemistry, its structure presents a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. The protocols and conceptual framework provided here are intended to serve as a guide for researchers to explore the potential of this and related molecules in drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of 3,5-Dichloro-2-methoxybenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride through the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride. This acid chloride is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below are based on established methods for the conversion of benzoic acid derivatives to their corresponding acyl chlorides.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and ketones. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it reacts with carboxylic acids to form the desired acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous and easily removed from the reaction mixture.
The reaction of this compound with thionyl chloride yields 3,5-dichloro-2-methoxybenzoyl chloride, a key building block in medicinal chemistry and materials science. The electron-withdrawing chloro groups and the electron-donating methoxy group on the aromatic ring influence the reactivity of the resulting acyl chloride, making it a versatile reagent for various coupling reactions.
Reaction Mechanism
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, based on analogous reactions.
| Starting Material | Reagent | Solvent | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dichlorobenzoic acid | Thionyl chloride | None (neat) | None | Reflux | 5 | ~100 | [1] |
| 3,5-Dimethoxybenzoic acid | Thionyl chloride | Toluene | DMF (catalytic) | 90 | 2 | Not specified | [2] |
| 3,5-Dichlorobenzoic acid | Thionyl chloride | None (neat) | Pyridine (catalytic) | Reflux | 20 | Quantitative | [3] |
| 3,5-Dichlorobenzoic acid | Thionyl chloride | None (neat) | None | 85 | Not specified | Not specified | [4] |
Experimental Protocols
Two primary protocols are provided for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride. Protocol A utilizes neat thionyl chloride, which is suitable for substrates that are stable at higher temperatures. Protocol B employs a solvent and a catalytic amount of dimethylformamide (DMF), which can be beneficial for reactions requiring milder conditions.
Protocol A: Reaction in Neat Thionyl Chloride
This protocol is adapted from the synthesis of 3,5-dichlorobenzoyl chloride.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (for azeotropic removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.
-
Maintain the reflux for 3-5 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by observing the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under atmospheric pressure.
-
To ensure complete removal of thionyl chloride, add a small amount of anhydrous toluene and remove it under reduced pressure using a rotary evaporator. Repeat this step if necessary.
-
The resulting crude 3,5-dichloro-2-methoxybenzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.
Protocol B: Reaction in a Solvent with Catalytic DMF
This protocol is adapted from the synthesis of 3,5-dimethoxybenzoyl chloride.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the reaction mixture using a dropping funnel.
-
After the addition is complete, increase the temperature to reflux (around 90-100 °C) and maintain for 2-3 hours, or until gas evolution stops.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and any remaining thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 3,5-dichloro-2-methoxybenzoyl chloride can be used directly or purified by vacuum distillation.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction produces HCl and SO₂ gases, which are corrosive and toxic. The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize these gases.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Troubleshooting
-
Incomplete reaction: If the starting material is not fully consumed, the reaction time can be extended, or a slight excess of thionyl chloride can be used. Ensure all reagents and glassware are anhydrous, as moisture will quench the thionyl chloride and hydrolyze the product.
-
Dark-colored product: The product may be dark due to impurities in the starting material or side reactions. Purification by vacuum distillation can yield a colorless to pale yellow product.
-
Low yield: Ensure efficient removal of excess thionyl chloride, as it can interfere with subsequent reactions. Avoid overheating during distillation to prevent decomposition of the product.
Conclusion
The reaction of this compound with thionyl chloride is a reliable method for the synthesis of the corresponding acyl chloride. The choice between using neat thionyl chloride or a solvent-based system depends on the stability of the starting material and the desired reaction conditions. The resulting 3,5-dichloro-2-methoxybenzoyl chloride is a versatile intermediate for the synthesis of a wide range of target molecules in drug discovery and materials science.
References
Application Notes and Protocols for the Esterification of 3,5-Dichloro-2-methoxybenzoic Acid
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed protocol for the synthesis of methyl 3,5-dichloro-2-methoxybenzoate via the Fischer-Speier esterification of 3,5-Dichloro-2-methoxybenzoic acid. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. The target audience for this document includes professionals in the fields of chemical research and drug development who require a standardized and reproducible method for this specific esterification.
Introduction
This compound and its ester derivatives are important intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The esterification of this substituted benzoic acid is a key chemical transformation. The Fischer-Speier esterification is a reliable and well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method typically employs an excess of the alcohol, which serves as both a reactant and the solvent, in the presence of a strong acid catalyst, such as sulfuric acid.[1][3] The reaction is driven to completion by heating the mixture under reflux.[3] Due to the steric hindrance around the carboxylic acid group in this compound, reaction times may be longer than for unsubstituted benzoic acid.
Data Presentation
The following tables summarize the key quantitative data for the esterification protocol detailed in this document.
Table 1: Reagent and Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Molar Ratio (Acid:Methanol) | ~1:40 |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Table 2: Product Characterization - Methyl 3,5-dichloro-2-methoxybenzoate
| Property | Value | Reference |
| Molecular Formula | C₉H₈Cl₂O₃ | |
| Molecular Weight | 235.06 g/mol | [4] |
| Appearance | Solid | |
| InChI Key | WYTVRNKHBROSCB-UHFFFAOYSA-N |
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the step-by-step procedure for the methyl esterification of this compound.
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (approximately 40 equivalents). The methanol will act as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C). Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers.
-
-
Neutralization: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.[3] (Caution: CO₂ evolution).
-
Brine to remove any remaining aqueous impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure methyl 3,5-dichloro-2-methoxybenzoate.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the esterification protocol.
Caption: Experimental workflow for the esterification of this compound.
References
use of 3,5-Dichloro-2-methoxybenzoic acid as a building block in organic synthesis
Application Notes and Protocols for 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated and methoxylated aromatic carboxylic acid. Its structure, featuring a reactive carboxylic acid group and a substituted phenyl ring, makes it a valuable building block in organic synthesis. The presence of chlorine and methoxy substituents on the benzene ring provides specific steric and electronic properties that can be exploited in the design of complex molecules, particularly in the fields of medicinal chemistry and material science. While detailed applications for this specific isomer are not as widely published as its 3,6-dichloro counterpart (the herbicide Dicamba), its utility as a synthetic intermediate is demonstrated in the preparation of bioactive molecules.
These application notes provide an overview of the potential uses of this compound as a synthetic building block, complete with representative experimental protocols and data presented for clarity.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| CAS Number | 22775-37-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not explicitly found; related compounds have melting points in the range of 112-187°C.[1] |
| Boiling Point | 333.2 °C (Predicted)[2] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. |
| SMILES | COC1=C(C=C(C=C1Cl)Cl)C(=O)O[3] |
| InChIKey | AUVSCSCAPKFMEK-UHFFFAOYSA-N[3] |
Application Note 1: Synthesis of Bioactive Salicylamide Derivatives
Background
This compound has been utilized as a key building block in the synthesis of novel salicylamide derivatives investigated as potent inhibitors of the Hepatitis B virus (HBV).[4] The synthesis involves the coupling of the benzoic acid moiety with a substituted aniline to form a central amide bond. This highlights the role of this compound in medicinal chemistry for the generation of potential therapeutic agents.[4]
Reaction Scheme
The general reaction involves the formation of an amide bond between this compound and a substituted aniline, such as 4-bromo-3-chloroaniline.[4] This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.
Caption: Synthesis of Salicylamide Derivatives.
Experimental Protocols
The following are representative protocols for the synthesis of amides from this compound, based on standard organic chemistry procedures.
Protocol 1: Formation of 3,5-Dichloro-2-methoxybenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative, a common first step for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
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Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated (e.g., 40-50 °C) to ensure completion.
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the residue can be co-evaporated with anhydrous toluene.
-
The resulting crude 3,5-dichloro-2-methoxybenzoyl chloride is typically used immediately in the next step without further purification.
Protocol 2: Amide Synthesis from Acyl Chloride
This protocol details the coupling of the acyl chloride with an amine to form the final amide product.
Materials:
-
3,5-Dichloro-2-methoxybenzoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (e.g., 4-bromo-3-chloroaniline) (1.0 equivalent)
-
Anhydrous solvent (e.g., DCM, THF, or Toluene)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine) (1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the crude 3,5-dichloro-2-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide.
Quantitative Data
The following table summarizes a representative amide coupling reaction. Yields are hypothetical and based on typical outcomes for similar reactions.
| Entry | Amine | Product | Representative Yield (%) |
| 1 | 4-bromo-3-chloroaniline | N-(4-bromo-3-chlorophenyl)-3,5-dichloro-2-methoxybenzamide[4] | 85-95 |
| 2 | Aniline | N-phenyl-3,5-dichloro-2-methoxybenzamide | 90-98 |
| 3 | Benzylamine | N-benzyl-3,5-dichloro-2-methoxybenzamide | 88-96 |
Application Note 2: General Synthesis and Derivatization Workflow
This compound serves as a versatile starting material for a variety of chemical transformations, allowing for the synthesis of a library of derivatives for screening in drug discovery or for other applications. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the aromatic ring can potentially undergo further substitution reactions, although the existing substituents will direct any subsequent reactions.
Caption: General Synthetic Workflow.
Conclusion
This compound is a useful chemical intermediate for the synthesis of more complex molecules. Its primary application demonstrated in the literature is in the construction of novel benzamide derivatives with potential biological activity.[4] The protocols provided herein, based on well-established synthetic transformations for benzoic acids, offer a reliable foundation for researchers to utilize this building block in their own synthetic endeavors in drug discovery, agrochemicals, and material science. The specific substitution pattern of this molecule offers a unique scaffold for the development of new chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichloro-2-methoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common synthetic pathway starts from phenol and proceeds through several key steps:
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Carboxylation: Phenol is converted to 2-hydroxybenzoic acid (salicylic acid).
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Esterification: 2-Hydroxybenzoic acid is esterified, typically with ethanol, to produce ethyl 2-hydroxybenzoate.
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Methylation: The hydroxyl group of ethyl 2-hydroxybenzoate is methylated to yield ethyl 2-methoxybenzoate.
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Dichlorination: Ethyl 2-methoxybenzoate is dichlorinated to form ethyl 3,5-dichloro-2-methoxybenzoate.
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Hydrolysis: The final step is the hydrolysis of the ester to the desired product, this compound.
A visual representation of this workflow is provided below.
Caption: General synthesis workflow for this compound.
Q2: What are the critical steps affecting the overall yield?
A2: The dichlorination and hydrolysis steps are most critical for maximizing the yield and purity of the final product. Incomplete or non-selective chlorination can lead to a mixture of mono-, di-, and tri-chlorinated products, which can be difficult to separate. The subsequent hydrolysis must be carried out under conditions that ensure complete conversion without promoting side reactions.
Q3: How can I monitor the progress of the chlorination reaction?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of the chlorination step. By analyzing aliquots of the reaction mixture, you can track the consumption of the starting material (ethyl 2-methoxybenzoate) and the formation of the desired dichlorinated product, as well as any chlorinated intermediates.[1]
Q4: What are some common impurities I might encounter?
A4: Common impurities can arise from incomplete reactions or side reactions. These may include:
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Monochlorinated intermediates: (e.g., ethyl 3-chloro-2-methoxybenzoate or ethyl 5-chloro-2-methoxybenzoate).
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Over-chlorinated byproducts: (e.g., trichlorinated species).
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Unreacted starting materials: (e.g., ethyl 2-methoxybenzoate).
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Isomers: Depending on the chlorination conditions, other dichlorinated isomers might be formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorination Step | 1. Inefficient Chlorinating Agent: The chosen chlorinating agent may not be reactive enough under the reaction conditions. 2. Suboptimal Catalyst: The catalyst (e.g., FeCl₃) may be inactive or used in an incorrect amount. 3. Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete reaction. 4. Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate. | 1. Consider using a more reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂). 2. Ensure the catalyst is anhydrous and used in the appropriate catalytic amount. Perform small-scale trials to determine the optimal catalyst loading. 3. Use a slight excess of the chlorinating agent. Monitor the reaction by HPLC to avoid over-chlorination. 4. Gradually increase the reaction temperature while monitoring the reaction progress and byproduct formation. |
| Mixture of Chlorinated Products | 1. Non-selective Chlorination: The reaction conditions may favor the formation of a mixture of mono-, di-, and trichlorinated products. 2. Reaction Time: Stopping the reaction too early may leave significant amounts of monochlorinated intermediates. Allowing the reaction to proceed for too long can result in over-chlorination. | 1. Adjust the reaction temperature and catalyst. Lower temperatures often lead to higher selectivity. 2. Monitor the reaction closely using HPLC to determine the optimal time to quench the reaction, maximizing the formation of the desired dichlorinated product.[1] |
| Incomplete Hydrolysis of the Ester | 1. Insufficient Base: The amount of base (e.g., NaOH or KOH) may not be enough to fully hydrolyze the ester. 2. Low Reaction Temperature: The hydrolysis of sterically hindered esters can be slow at lower temperatures. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a molar excess of the base (typically 2-3 equivalents). 2. Increase the reaction temperature, potentially to reflux, to accelerate the rate of hydrolysis.[2] 3. Monitor the reaction by TLC or HPLC until the starting ester is no longer detected. |
| Difficulty in Purifying the Final Product | 1. Presence of Close-Boiling Impurities: Isomeric byproducts or other impurities may have similar physical properties to the desired product, making purification by recrystallization challenging. 2. Incomplete Removal of Catalyst: Residual catalyst from the chlorination step can contaminate the final product. | 1. Consider column chromatography for purification if recrystallization is ineffective. 2. After the chlorination step, ensure a thorough workup to remove the catalyst. This may involve washing the organic layer with water and brine. |
Data on Reaction Conditions and Yields
While specific quantitative data for the synthesis of this compound is limited in the available literature, the following tables provide data for analogous reactions on similar substrates. This information can serve as a valuable starting point for optimization.
Table 1: Chlorination of p-Toluic Acid with Chlorine Gas and Ferric Chloride Catalyst[1]
| Reaction Time (hours) | Reaction Temperature (°C) | Purity of Product (HPLC) | Yield |
| 6 | 80 | 91% | 48% |
| 10 | 80 | 93% | 54% |
| 24 | 80 | 94% | 58% |
Note: The yields are for the isolated trichloro-p-methylbenzoic acid. This data suggests that longer reaction times can lead to higher yields in chlorination reactions.
Table 2: Hydrolysis of Ethyl 3,6-dichloro-2-methoxybenzoate (Dicamba Ester)[2]
| Base | Molar Ratio (Ester:Base) | Temperature (°C) | Purity of Product | Yield |
| NaOH | 1:1 | 105 | 98.0% | 97% |
Note: This data is for the isomer 3,6-dichloro-2-methoxybenzoic acid, but provides a good starting point for the hydrolysis conditions.
Experimental Protocols
Key Experiment: Dichlorination of Ethyl 2-Methoxybenzoate
This protocol is a general procedure and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve ethyl 2-methoxybenzoate in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
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Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃).
-
Chlorination: While stirring the mixture, introduce the chlorinating agent. This can be done by bubbling chlorine gas through the solution or by the dropwise addition of sulfuryl chloride. Maintain the reaction temperature below 30°C using a water bath.
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Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC.
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Workup: Once the reaction has reached the desired conversion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to remove any excess chlorine. Extract the product into an organic solvent, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Key Experiment: Hydrolysis of Ethyl 3,5-Dichloro-2-methoxybenzoate
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 3,5-dichloro-2-methoxybenzoate in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 molar equivalents).
-
Hydrolysis: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).
-
Workup: After cooling the reaction mixture to room temperature, remove any organic solvent under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Crude 3,5-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 3,5-Dichloro-2-methoxybenzoic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:
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Unreacted starting materials: Such as 2-methoxybenzoic acid or partially chlorinated intermediates.
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Isomeric byproducts: Including other dichlorinated or monochlorinated isomers of 2-methoxybenzoic acid.
-
Over-chlorinated products: Such as trichloro-2-methoxybenzoic acid.
-
Reagents and catalysts: Residual catalysts (e.g., iron salts) and reagents from the synthesis.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are:
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Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product.
-
Acid-Base Extraction: An excellent method for separating the acidic product from neutral and basic impurities.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While the ideal solvent should be determined experimentally, a mixture of water and a water-miscible organic solvent is often effective for substituted benzoic acids. For the closely related compound 3,6-dichloro-2-methoxybenzoic acid, a mixture of water and xylene has been shown to be effective.[2][3] Other potential solvent systems include aqueous ethanol or acetic acid.[1][4]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. |
| Not enough crude material was used to achieve saturation. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Presence of significant impurities. | Consider a preliminary purification step, such as acid-base extraction, before recrystallization. | |
| Low Yield of Purified Product | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation. | |
| Crystals were lost during transfer or filtration. | Ensure careful transfer of the crystalline slurry to the filtration apparatus. Wash the flask with a small amount of cold mother liquor to recover any remaining crystals. | |
| Product is still impure after recrystallization | The cooling rate was too fast, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| The chosen solvent is not effective at separating the specific impurities present. | Try a different solvent system for a second recrystallization. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation at the Interface | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Low Recovery of Product after Precipitation | Incomplete precipitation due to incorrect pH. | Ensure the aqueous layer is acidified to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid. Check the pH with pH paper. |
| The product has some solubility in the acidic aqueous solution. | Cool the acidified solution in an ice bath to minimize solubility before filtration. | |
| Product is Contaminated with Neutral Impurities | Incomplete extraction of the product into the basic aqueous layer. | Perform multiple extractions (2-3 times) with the basic solution to ensure all the acidic product is transferred to the aqueous phase. |
| The aqueous layer was not washed before acidification. | Before acidifying, wash the combined basic aqueous extracts with a small amount of an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any dissolved neutral impurities. |
Data Presentation
The following table summarizes the expected outcomes for the purification of a closely related compound, 3,6-dichloro-2-methoxybenzoic acid, which can serve as a benchmark for the purification of this compound.[2][3]
| Purification Technique | Initial Purity | Final Purity | Yield |
| Recrystallization (Water/Xylene) | 98.0% | >99.6% | 97% (mole %) |
Experimental Protocols
Protocol 1: Recrystallization using a Water/Xylene Solvent System
This protocol is adapted from a procedure for the purification of 3,6-dichloro-2-methoxybenzoic acid and is expected to be effective for this compound.[2][3]
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 1.5 mL of xylene and 6.8 mL of water.
-
Heating: Heat the mixture under reflux with stirring until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to 15°C with continued stirring. The purified product will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold xylene (approximately 1 mL per gram of initial crude material).
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure buildup, especially if using bicarbonate.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as the sodium salt), while neutral impurities will remain in the lower organic layer.
-
Collection of Aqueous Layer: Drain the lower organic layer and set it aside. Drain the upper aqueous layer into a clean beaker or flask.
-
Repeat Extraction: Add the organic layer back to the separatory funnel and repeat the extraction with a fresh portion of the basic aqueous solution to ensure complete transfer of the product. Combine the aqueous layers.
-
Washing of Aqueous Layer: (Optional but recommended) Wash the combined aqueous layers with a small portion of the organic solvent to remove any entrained neutral impurities.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product, preferably in a vacuum oven.
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
References
- 1. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 3. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most common synthetic routes for the preparation of this compound are:
-
Methylation of 3,5-Dichlorosalicylic Acid: This is a straightforward method involving the methylation of the hydroxyl group of 3,5-dichlorosalicylic acid using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
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Diazotization of 3,5-Dichloro-2-aminobenzoic Acid: This route involves the conversion of the amino group of 3,5-dichloro-2-aminobenzoic acid into a diazonium salt, which is subsequently displaced by a methoxy group.
Q2: What are the most common impurities I should expect in my final product?
A2: The impurities largely depend on the synthetic route chosen. For the methylation of 3,5-dichlorosalicylic acid, the most common impurity is the unreacted starting material, 3,5-dichlorosalicylic acid . In the case of the diazotization route, potential impurities include incompletely diazotized starting material and byproducts from side reactions of the diazonium salt.
Q3: How can I best purify my crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product.[1] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of your crude product.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound and identifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining the purity of the final product and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of the main product and any impurities present.[2] Mass Spectrometry (MS) can also be used to confirm the molecular weight of the product and impurities.
Troubleshooting Guides
Issue 1: Presence of Starting Material (3,5-Dichlorosalicylic Acid) in the Final Product after Methylation
Q: My HPLC and NMR analysis show a significant amount of 3,5-dichlorosalicylic acid in my this compound. What could be the cause, and how can I resolve this?
A: This is a common issue indicating incomplete methylation. Here are the potential causes and solutions:
-
Insufficient Methylating Agent: Ensure you are using a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate). A 1.1 to 1.5 molar equivalent is typically recommended.
-
Inadequate Base: The base (e.g., potassium carbonate, sodium hydroxide) may not be strong enough or used in sufficient quantity to deprotonate the phenolic hydroxyl group effectively. Ensure the base is anhydrous and used in at least a 2-molar excess.
-
Low Reaction Temperature: The reaction may require heating to proceed to completion. Monitor the reaction temperature and consider increasing it if the reaction is sluggish.
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
Troubleshooting Workflow: Incomplete Methylation
Caption: Troubleshooting workflow for the presence of unreacted starting material.
Issue 2: Unexpected Byproducts from Diazotization Route
Q: I have unidentified peaks in my HPLC chromatogram after synthesizing this compound via the diazotization of 3,5-dichloro-2-aminobenzoic acid. What could these be?
A: The diazotization reaction can lead to several byproducts. Here are some possibilities:
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Unreacted 3,5-Dichloro-2-aminobenzoic Acid: If the diazotization was incomplete, you would see the starting material in your final product.
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Phenolic Byproduct (3,5-Dichlorosalicylic Acid): The diazonium salt can react with water in the reaction mixture to form the corresponding phenol.
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds to form colored azo compounds. This is more likely if there are unreacted starting amine or other aromatic species present.
To minimize these byproducts:
-
Control Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.
-
Use an Excess of Acid: Ensure a sufficient excess of acid (e.g., hydrochloric acid) is used to fully dissolve the amine and prevent side reactions.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to control the reaction rate and temperature.
Troubleshooting Logic: Diazotization Byproducts
References
Technical Support Center: Suzuki-Miyaura Coupling for Dichlorophenylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of dichlorophenylbenzoic acid and related compounds via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of dichlorophenylbenzoic acid using Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 3-(3,5-dichlorophenyl)benzoic acid via the Suzuki-Miyaura coupling of 1-bromo-3,5-dichlorobenzene and 3-carboxyphenylboronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield in a Suzuki-Miyaura coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Catalyst Deactivation: The palladium catalyst is the heart of the reaction and is susceptible to deactivation.
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Oxygen Sensitivity: The active Pd(0) species can be oxidized to inactive Pd(II) by trace amounts of oxygen.[1][2]
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Catalyst Quality: The age and storage of your palladium catalyst can affect its activity.
2. Inefficient Base: The base plays a crucial role in the activation of the boronic acid for transmetalation.[1]
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Base Quality and Solubility: The base may be old, hydrated, or not soluble enough in the reaction medium.
3. Boronic Acid Instability: Boronic acids can be prone to side reactions, primarily protodeboronation and homocoupling.
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Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. This can be catalyzed by acids or bases.[2][4]
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Homocoupling: Two molecules of the boronic acid can couple with each other, especially in the presence of oxygen and Pd(II) species.[2]
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Solution: As with catalyst deactivation, maintaining a rigorously inert atmosphere is key to minimizing homocoupling.[2]
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4. Substrate Reactivity: Dichlorinated aromatic rings are electron-deficient, which can affect the rate of oxidative addition.
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Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired dichlorophenylbenzoic acid, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
The most common byproducts in Suzuki-Miyaura couplings are the result of homocoupling and protodeboronation.
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Homocoupling of Boronic Acid: As mentioned previously, this results in a biaryl compound derived from two molecules of your boronic acid.
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Minimization: Rigorous exclusion of oxygen is the most effective way to prevent this side reaction.[2]
-
-
Protodeboronation: This leads to the formation of the arene corresponding to your boronic acid starting material.
-
Homocoupling of Aryl Halide: While less common, homocoupling of the aryl halide can also occur.
-
Minimization: This is often promoted by high temperatures and certain catalyst systems. Optimizing the reaction temperature and screening different catalysts can help reduce this byproduct.
-
Purification Strategy:
Since the desired product is a carboxylic acid, an acid-base extraction is an effective purification method.[1]
-
After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
To separate the carboxylic acid product from non-acidic byproducts (like homocoupled species), extract the organic layer with an aqueous base (e.g., NaHCO₃ or NaOH solution). Your product will move into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2.[1] This will protonate the carboxylate, causing the desired product to precipitate or be extractable back into an organic solvent.
Caption: Workup procedure for purification of dichlorophenylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the synthesis of 3-(3,5-dichlorophenyl)benzoic acid?
A1: The optimal catalyst can depend on your specific reaction conditions. However, for coupling with electron-deficient aryl chlorides, catalysts with electron-rich and bulky phosphine ligands are often more effective.[1] While standard catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be used, consider screening Buchwald-type ligands such as SPhos and XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][6]
Q2: Which base and solvent system should I use?
A2: A common and effective system is a mixture of an organic solvent and water.[1]
-
Solvents: Toluene, 1,4-dioxane, or THF are frequently used organic solvents.[1]
-
Bases: Inorganic bases are typically employed. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better results.[1]
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] This will allow you to observe the consumption of your starting materials and the formation of the product.
Q4: My reaction turns black. Is this normal?
A4: Yes, it is common for Suzuki-Miyaura reactions to turn black. This is often due to the formation of palladium black (colloidal palladium metal), which can result from catalyst decomposition.[2] While some formation of palladium black is often unavoidable, excessive and rapid formation might indicate poor catalyst stability under your reaction conditions. If you are experiencing low yields, this could be a contributing factor.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Biaryl Synthesis
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl iodides, bromides | Commercially available, easy to handle |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Aryl iodides, bromides, some chlorides | Good stability, effective for many substrates |
| Pd(OAc)₂ / SPhos or XPhos | Bulky, Electron-Rich Biarylphosphine | Aryl chlorides, sterically hindered substrates | High activity, good for challenging couplings[1][6] |
Experimental Protocols
General Protocol for the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
1-bromo-3,5-dichlorobenzene (1.0 mmol, 1.0 eq)
-
3-carboxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dichlorobenzene, 3-carboxyphenylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Proceed with the acid-base workup as described in the "Formation of Significant Byproducts" section to isolate and purify the 3-(3,5-dichlorophenyl)benzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Formylation of 2,5-Dichloroanisole
Welcome to the technical support center for the formylation of 2,5-dichloroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the formylation of 2,5-dichloroanisole, offering potential causes and actionable solutions.
Q1: Low or no conversion of 2,5-dichloroanisole to the desired aldehyde.
Possible Causes:
-
Insufficiently Activated Reagents: The formylating agent, particularly in Vilsmeier-Haack reactions (e.g., the Vilsmeier reagent formed from DMF and POCl₃), may not have formed properly due to moisture or impure reagents.
-
Deactivated Substrate: 2,5-Dichloroanisole is a relatively electron-deficient aromatic ring due to the presence of two electron-withdrawing chlorine atoms, which can make electrophilic aromatic substitution challenging.
-
Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for this deactivated substrate.
-
Poor Quality of Lewis Acid: In Rieche or Friedel-Crafts type formylations, the Lewis acid (e.g., TiCl₄, AlCl₃) may be old or have been exposed to moisture, reducing its catalytic activity.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Dry all glassware thoroughly before use. Handle hygroscopic reagents like Lewis acids under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use high-purity starting materials. If preparing the Vilsmeier reagent in situ, ensure the correct stoichiometry and controlled addition of POCl₃ to DMF at low temperatures.
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious, as higher temperatures can also promote side reactions.
-
Use a More Active Formylating Agent: Consider using a more reactive formylation method, such as the Rieche formylation with dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride.
Q2: Formation of multiple products observed on TLC or GC analysis.
Possible Causes:
-
Isomeric Products: Formylation can potentially occur at different positions on the aromatic ring, leading to the formation of regioisomers. For 2,5-dichloroanisole, the primary product is 3,6-dichloro-2-methoxybenzaldehyde. However, other isomers might form in smaller quantities.
-
Di-formylation: Although less likely with a deactivated substrate, under harsh conditions or with a large excess of the formylating agent, a second formyl group could be introduced to the ring.
-
Hydrolysis of the Methoxy Group: Strong acidic conditions and high temperatures, particularly during workup, could lead to the hydrolysis of the methoxy group to a hydroxyl group, resulting in the corresponding hydroxybenzaldehyde.
Troubleshooting Steps:
-
Optimize Reaction Conditions for Regioselectivity: The choice of formylation method can significantly influence regioselectivity. The Rieche formylation is often reported to be highly regioselective for the position ortho to the methoxy group.
-
Control Stoichiometry: Use a controlled amount of the formylating agent (typically 1.1 to 1.5 equivalents) to minimize the risk of di-formylation.
-
Mild Workup Conditions: During the workup, avoid prolonged exposure to strong acids and high temperatures to prevent hydrolysis of the methoxy group. Use a cooled, dilute acid for neutralization.
-
Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from any isomeric byproducts.
Q3: Significant amount of dark, insoluble material (polymer) formation in the reaction mixture.
Possible Cause:
-
Polymerization/Resinification: Under strong acidic conditions and elevated temperatures, phenolic impurities or the anisole itself can undergo polymerization or resinification reactions. This is a known side reaction in many formylation procedures.
Troubleshooting Steps:
-
Maintain Moderate Temperatures: Avoid excessively high reaction temperatures.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.
-
Purify Starting Material: Ensure the 2,5-dichloroanisole is free from phenolic impurities.
Quantitative Data Summary
The following table summarizes typical yields for the formylation of 2,5-dichloroanisole to produce 3,6-dichloro-2-methoxybenzaldehyde using the Rieche formylation method. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Method | Formylating Agent | Lewis Acid | Solvent | Temperature (°C) | Main Product Yield (%) | Side Products | Reference |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 0 to RT | ~70-80% | Isomeric aldehydes (minor) | Patent CN103819327A |
Note: Specific yields for side products are often not reported in the literature, but they are generally observed in minor quantities.
Experimental Protocols
Rieche Formylation of 2,5-Dichloroanisole
This protocol is based on the general procedure for the formylation of substituted anisoles.
Materials:
-
2,5-Dichloroanisole
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dichloroanisole (1 equivalent) in anhydrous DCM.
-
Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (1.1 - 1.5 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 15-30 minutes.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 - 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-dichloro-2-methoxybenzaldehyde.
Visualizations
Reaction Pathway for the Formylation of 2,5-Dichloroanisole
Caption: Main reaction and potential side reactions in the formylation of 2,5-dichloroanisole.
Experimental Workflow for Rieche Formylation
Caption: Step-by-step workflow for the Rieche formylation of 2,5-dichloroanisole.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the formylation reaction.
optimizing reaction conditions for the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde
Technical Support Center: Oxidation of 2-Methoxy-3,6-dichlorobenzaldehyde
Welcome to the technical support center for the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of 2-methoxy-3,6-dichlorobenzoic acid (Dicamba).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low. What are the common causes?
A1: Low yields in the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction time and temperature. Electron-withdrawing groups (like chlorine) on the aromatic ring can slow down the reaction rate.
-
Side Reactions: The formation of byproducts is a common issue. Depending on the oxidant used, side reactions can compete with the desired oxidation. For example, strong oxidants under harsh conditions might lead to degradation of the aromatic ring.
-
Purity of Starting Material: Impurities in the starting aldehyde can interfere with the reaction. Ensure the 2-methoxy-3,6-dichlorobenzaldehyde is of high purity before starting.
-
Oxidant Potency: The oxidizing agent may have degraded over time. It is crucial to use a fresh or properly stored oxidant.
-
Suboptimal pH: The pH of the reaction medium is critical. For instance, Pinnick oxidations require mildly acidic conditions to form the active oxidant, chlorous acid.[1] Permanganate oxidations can be run under acidic or basic conditions, which affects the reaction mechanism and workup.[2]
Q2: I'm observing the formation of an unknown byproduct. What could it be?
A2: The identity of the byproduct depends heavily on the chosen oxidation method.
-
With Pinnick Oxidation (NaClO₂): A common byproduct is hypochlorous acid (HOCl), which can lead to undesired side reactions like chlorination of the aromatic ring or reaction with double bonds if present.[1][3] The use of an HOCl scavenger is essential to prevent these side reactions.[4][5]
-
With Permanganate Oxidation (KMnO₄): Over-oxidation can occur, potentially leading to cleavage of the aromatic ring if conditions are too harsh (e.g., high heat, high concentration of KMnO₄).[6] Incomplete oxidation might also leave unreacted starting material.
-
Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens (like 2-methoxy-3,6-dichlorobenzaldehyde), a disproportionation reaction can occur where half the aldehyde is oxidized to the carboxylic acid and the other half is reduced to the corresponding alcohol.[7]
Q3: The reaction seems to be stalled and is not progressing. What should I do?
A3: A stalled reaction can often be addressed by:
-
Verifying Reagent Stoichiometry: Ensure that a sufficient molar excess of the oxidizing agent is used.
-
Adjusting Temperature: Gently increasing the reaction temperature can sometimes overcome the activation energy barrier. However, be cautious as excessive heat can promote side reactions.
-
Checking Solvent: The choice of solvent can influence the oxidant's reactivity. For instance, potassium permanganate's oxidative power can be controlled by the solvent system, with anhydrous acetone reducing its strength compared to aqueous solutions.[8]
-
Confirming pH: Re-check and adjust the pH of the reaction mixture to the optimal range for the chosen method.
Q4: How do I choose the best oxidizing agent for my reaction?
A4: The choice of oxidant depends on the scale of your reaction, the presence of other functional groups, and safety considerations.
-
Pinnick Oxidation (NaClO₂): This is an excellent choice for its mild conditions and high tolerance for various functional groups.[1][3][9] It is particularly useful for substrates that are sensitive to strong acids or bases.
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant.[2][8] It is effective but less selective, and reaction conditions must be carefully controlled to avoid over-oxidation.[6][10]
-
Jones Oxidation (CrO₃/H₂SO₄): A strong oxidizing agent that typically gives high yields. However, it uses carcinogenic chromium(VI) compounds and requires strongly acidic conditions, which may not be suitable for all substrates.[11]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical reaction conditions and outcomes for common aldehyde oxidation methods applicable to 2-methoxy-3,6-dichlorobenzaldehyde.
| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | t-Butanol, Water | Mildly acidic (pH ~4-5), Room Temp, HOCl scavenger (e.g., 2-methyl-2-butene) | High selectivity, Tolerant of many functional groups, Mild conditions.[1][3][9] | Byproduct (HOCl) can cause side reactions if not scavenged.[1][4] |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Water, Acetone, t-Butanol | Acidic or basic conditions, 0°C to reflux | Strong, inexpensive oxidant.[2] | Risk of over-oxidation, Low selectivity, Formation of MnO₂ complicates workup.[6] |
| Sodium Hypochlorite Oxidation | Sodium Hypochlorite (NaClO) | Toluene | Room Temperature | High yield reported for this specific substrate.[12] | Requires careful control of addition rate and temperature. |
Experimental Protocols
Protocol 1: Pinnick Oxidation of 2-methoxy-3,6-dichlorobenzaldehyde
This protocol is adapted from standard Pinnick oxidation procedures.[1][5]
Materials:
-
2-methoxy-3,6-dichlorobenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-methyl-2-butene (scavenger)
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxy-3,6-dichlorobenzaldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (approx. 10.0 equiv) to the solution.
-
Add NaH₂PO₄ (approx. 10.0 equiv) to buffer the solution.
-
Slowly add a solution of NaClO₂ (approx. 10.0 equiv) in water to the stirred reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methoxy-3,6-dichlorobenzoic acid.
Protocol 2: Sodium Hypochlorite Oxidation
This protocol is based on a patented method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.[12]
Materials:
-
2-methoxy-3,6-dichlorobenzaldehyde
-
30% Sodium hypochlorite (NaClO) solution
-
Toluene
-
Dilute sulfuric acid
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-3,6-dichlorobenzaldehyde (1.0 equiv) in toluene.
-
Under vigorous stirring, slowly add 30% NaClO solution (approx. 1.2 equiv) while maintaining the temperature at 25°C.
-
Continue stirring the reaction mixture at 25°C for 5 hours.
-
After the reaction is complete, separate the aqueous layer.
-
Remove the toluene from the organic layer via distillation under reduced pressure.
-
To the remaining aqueous solution, add dilute sulfuric acid to adjust the pH to 1.0.
-
Cool the solution to induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry to obtain 3,6-dichloro-2-methoxybenzoic acid.
Visualized Workflows and Logic
Caption: Workflow for Sodium Hypochlorite Oxidation.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Contact Support [mychemblog.com]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. psiberg.com [psiberg.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Dichlorophenylbenzoic Acid Characterization
Welcome to the technical support center for the characterization of dichlorophenylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(3,5-dichlorophenyl)benzoic acid, and what are the key challenges?
A1: The most prevalent method for synthesizing 3-(3,5-dichlorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting a boronic acid (e.g., 3-carboxyphenylboronic acid) with an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene) using a palladium catalyst and a base.[1][2] Key challenges include catalyst deactivation, ensuring an inert atmosphere to prevent side reactions, the quality of the boronic acid, and selecting the appropriate base and solvent system.[1]
Q2: Which analytical technique is most suitable for the routine analysis of 3-(3,5-dichlorophenyl)benzoic acid?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique.[3] A reverse-phase C18 column is typically recommended.[4][5] To ensure good peak shape for this acidic analyte, it is crucial to use an acidified mobile phase (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.[1][4]
Q3: How can I improve the sensitivity of my analysis to detect trace levels of dichlorophenylbenzoic acid?
A3: To enhance sensitivity, coupling your HPLC system to a mass spectrometer (LC-MS) is highly effective.[4] Mass spectrometry offers significantly greater sensitivity and selectivity than UV detection.[4] Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.[4] Additionally, sample pre-concentration techniques like solid-phase extraction (SPE) can be employed to enrich the analyte before injection.[4][6]
Q4: Is Gas Chromatography (GC) a viable technique for analyzing dichlorophenylbenzoic acid?
A4: Direct GC analysis is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid.[4] However, GC-MS can be a powerful technique after a derivatization step. Esterifying the carboxylic acid group, for instance, into its methyl ester, increases volatility and improves chromatographic performance.[4]
Q5: What are the best practices for storing dichlorophenylbenzoic acid to prevent degradation?
A5: Dichlorophenylbenzoic acid should be stored in a tightly sealed container in a cool (2°C to 8°C), dry, and dark place.[7] The primary factors that can cause degradation are exposure to high temperatures, light, humidity, and incompatible substances like strong oxidizing agents or bases.[7] For critical applications, periodic purity checks using HPLC are recommended.[7]
Q6: What causes complex or overlapping signals in the ¹H NMR spectrum?
A6: The aromatic signals in the ¹H NMR spectrum of dichlorophenylbenzoic acid isomers can often overlap. To resolve this, using a higher field NMR spectrometer (e.g., 600 MHz or higher) can improve signal dispersion.[1] Additionally, 2D NMR techniques such as COSY and HMBC can be invaluable for definitively assigning the proton signals.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic analyte and residual silanol groups on the column. | Acidify the mobile phase (pH 2.5-3.5) with formic, acetic, or phosphoric acid to suppress analyte and silanol ionization.[1][4] Use a modern, end-capped, or base-deactivated column.[4] |
| Poor Peak Shape (Fronting) | Column overload. | Reduce the injection volume or dilute the sample concentration.[4] |
| Retention Time Variability | Inconsistent mobile phase composition; Fluctuations in column temperature; Insufficient column equilibration. | Prepare fresh mobile phase daily.[4] Use a column oven for stable temperature control.[4] Ensure the column is fully equilibrated with the initial mobile phase before each injection.[4] |
| High Backpressure | Blockage in the system (e.g., tubing, frits); Column contamination. | Systematically disconnect components to locate the blockage.[4] Flush the column with a strong solvent; if pressure remains high, the column may need replacement.[4] |
| Ghost Peaks | Contamination in the mobile phase or system; Carryover from a previous injection. | Use high-purity solvents and reagents.[4] Implement a robust needle wash protocol in the autosampler method. |
| Poor Separation of Isomers | Inadequate mobile phase or stationary phase. | Optimize the mobile phase composition and gradient.[1] Screen different stationary phases (e.g., Phenyl-Hexyl, Biphenyl) which can offer different selectivity for aromatic compounds.[8] |
Synthesis (Suzuki-Miyaura Coupling)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive palladium catalyst. | Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.[1] |
| Poor quality or degraded boronic acid. | Use fresh or properly stored boronic acid. Consider converting it to a more stable boronate ester.[1] | |
| Incorrect base or solvent system. | The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent is critical and often needs to be optimized for the specific substrates.[1] | |
| Presence of Starting Materials | Incomplete reaction. | Increase reaction time or temperature.[1] Consider increasing the amount of catalyst or base.[1] |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" During Recrystallization | The compound melts in the hot solvent before dissolving; The solution is supersaturated or contains impurities. | Choose a solvent with a lower boiling point.[9] Use more solvent or cool the solution more slowly. Scratch the inside of the flask to induce crystallization.[9] Purify the crude material by another method (e.g., acid-base extraction) first.[9] |
| Low Yield After Recrystallization | Too much solvent was used; The chosen solvent is not optimal. | Use the minimum amount of hot solvent required to dissolve the product.[9] If the product is too soluble, add an anti-solvent (in which the product is insoluble) dropwise to the hot solution.[9] |
| Persistent Impurities | Co-precipitation of impurities; Incomplete separation during extraction. | Perform a second recrystallization from a different solvent system.[9] Ensure complete separation of aqueous and organic layers during acid-base extraction.[9] |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol outlines a general method for determining the purity of 3-(3,5-dichlorophenyl)benzoic acid.
-
Instrumentation and Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of a reference standard and dissolve it in 100 mL of methanol.[3]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of standards (e.g., 0.1 to 100 µg/mL).[3]
-
Sample Preparation: Accurately weigh and dissolve the sample to achieve a concentration within the linear range of the method.[3]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Inject the sample solutions to determine the concentration and purity.
-
Protocol 2: GC-MS Analysis with Derivatization
This protocol is for trace analysis and requires derivatization to increase volatility.
-
Derivatization (Esterification):
-
Dissolve the dichlorophenylbenzoic acid sample in a suitable solvent (e.g., methanol).
-
Add an esterifying agent (e.g., diazomethane or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.[3]
-
Allow the reaction to proceed for 10-15 minutes at room temperature.[3]
-
Remove excess reagent with a gentle stream of nitrogen.[3]
-
Reconstitute the sample in a GC-compatible solvent like hexane or ethyl acetate.[3]
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to a final temperature suitable for eluting the methyl ester derivative.[3]
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for the derivatized compound.
-
Protocol 3: Purification by Acid-Base Extraction
This technique separates the acidic product from neutral and basic impurities.[11]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).[11]
-
Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a base (e.g., NaOH or NaHCO₃).[11]
-
Shake the funnel vigorously, venting frequently. The deprotonated dichlorophenylbenzoic acid will move into the aqueous layer.[11]
-
Separate the layers. Keep the aqueous layer and extract the organic layer again with the basic solution to ensure complete recovery.[11]
-
Combine the aqueous layers, cool in an ice bath, and carefully acidify with an acid (e.g., 2 M HCl) to a pH of 2-3.[2]
-
The purified product will precipitate as a solid.[2]
-
Collect the solid by vacuum filtration and wash with cold deionized water.[11]
Data Presentation
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | UPLC-MS | GC-MS (after derivatization) |
| Typical Linearity (r²) | ≥ 0.999 | > 0.999 | > 0.998 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD %) | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | < 0.01 µg/mL | ~0.05 µg/mL |
| Analysis Time | 15-30 min | 5-15 min | 20-40 min |
| Data is representative and based on validated methods for dichlorobenzoic acid isomers and similar compounds.[3] |
Table 2: Expected Outcomes of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 70-90% | >90% | High capacity, removes neutral/basic impurities. | Unreacted neutral starting materials.[11] |
| Column Chromatography | 90-98% | 70-90% | High resolution, separates similar compounds. | Homo-coupled byproducts, polar impurities.[11] |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid. | Structurally similar byproducts, residual solvents.[11] |
| Values are representative and may vary depending on the initial purity of the crude product.[11] |
Visualizations
Caption: General workflow for synthesis, purification, and characterization.[1]
Caption: Troubleshooting logic for HPLC peak tailing issues.[4]
Caption: Workflow for purification via acid-base extraction.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
preventing degradation of 3,5-Dichloro-2-methoxybenzoic acid during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 3,5-Dichloro-2-methoxybenzoic acid to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light (photolysis), humidity, and incompatible substances such as strong oxidizing agents and bases.[1][2][3]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, as well as a change in the physical state of the powder (e.g., clumping).[2] However, chemical degradation can occur without any visible changes. Therefore, it is highly recommended to perform analytical tests, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound if degradation is suspected.[2][4]
Q4: What are the potential degradation products of this compound?
A4: Based on the degradation of similar chlorinated aromatic carboxylic acids, potential degradation pathways could include photolytic reactions leading to dechlorination (substitution of chlorine by -OH), decarboxylation (loss of the carboxylic acid group), and hydroxylation of the aromatic ring.[3]
Q5: Is it necessary to conduct stability testing on my stored samples?
A5: Yes, for critical applications, especially in drug development and long-term studies, it is highly recommended to perform periodic stability testing to ensure the integrity of your this compound samples.[5]
Troubleshooting Guide
This guide addresses specific issues that users may encounter.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Question: My HPLC analysis of a sample containing this compound shows unexpected peaks that were not present in the initial analysis. What could be the cause?
-
Answer: The appearance of new peaks in the chromatogram is a strong indicator of degradation. These peaks represent the degradation products. It is also possible that the peaks are due to contamination. To confirm degradation, you should perform a forced degradation study on a reference standard and compare the resulting chromatogram with your sample's chromatogram.
Issue 2: Changes in Physical Appearance
-
Question: My powdered sample of this compound has changed color and is clumping. Is it still usable?
-
Answer: A change in color and physical state suggests that the compound may have been exposed to moisture or light, leading to degradation.[2] It is strongly advised to re-qualify the material using an analytical technique like HPLC to determine its purity before use. For critical experiments, using a fresh, uncompromised lot of the compound is recommended.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suspected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5]
1. Acid Hydrolysis:
- Dissolve a known concentration of this compound in a solution of 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.[2]
- Cool the solution to room temperature and neutralize with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
- Dissolve the compound in a solution of 0.1 M NaOH.
- Heat the solution at 60°C for 24 hours.[2]
- Cool to room temperature and neutralize with 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Treat a solution of the compound with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]
4. Thermal Degradation:
- Expose the solid compound to a temperature of 105°C for 48 hours in a calibrated oven.[2]
- Dissolve the heat-treated sample in a suitable solvent for analysis.
5. Photolytic Degradation:
- Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) that provides both UV and visible light.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze both samples at appropriate time points.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quantities of the drug substance over time.[5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the method.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow for Stability Testing
Caption: A workflow for conducting forced degradation studies.
Data Summary
The following table summarizes recommended storage conditions and potential signs of degradation for this compound.
| Parameter | Recommendation / Observation | Reference |
| Storage Temperature | Cool, dry place (e.g., 2-8°C recommended for similar compounds) | [2] |
| Light Exposure | Store in the dark; protect from light | [2] |
| Atmosphere | Store in a tightly sealed container to protect from moisture and air | [1][2] |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases | [1][2] |
| Visual Signs of Degradation | Color change (white to yellowish/brown), clumping of powder | [2] |
| Analytical Indication of Degradation | Appearance of new peaks or decrease in the main peak area in HPLC analysis | [2] |
References
Technical Support Center: Resolving Peak Tailing in HPLC for Halogenated Benzoic Acids
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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues when analyzing halogenated benzoic acids using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing halogenated benzoic acids?
Peak tailing for acidic compounds like halogenated benzoic acids is typically caused by a combination of chemical and physical factors.[1]
-
Chemical Causes:
-
Secondary Silanol Interactions: This is the most common cause.[2][3][4] Standard silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on the surface. If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and interact with the acidic analyte. This secondary interaction causes some molecules to lag behind in the column, resulting in a "tail".[2][5][6][7]
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the halogenated benzoic acid, the analyte exists in both ionized and non-ionized forms.[5][8] This dual state leads to inconsistent retention and can cause peak broadening or tailing.[8] For sharp, symmetrical peaks, the analyte should be in a single, un-ionized state.[1]
-
Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can increase the acidity of silanol groups, worsening secondary interactions and leading to peak tailing.[2][9] Interactions with stainless steel components of the HPLC system can also cause issues.[3][10]
-
-
Physical Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3][11]
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing tailing for all peaks in the chromatogram.[7]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.[5]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape.[3]
-
Q2: How does mobile phase pH specifically affect the peak shape of halogenated benzoic acids?
Mobile phase pH is a critical parameter for ionizable compounds like halogenated benzoic acids.[8][12][13] To achieve a sharp, symmetrical peak, the analyte must be in a single, un-ionized state. For a weak acid, this is accomplished by setting the mobile phase pH well below its pKa (typically by 1.5 to 2 pH units).[1][14] This process, known as ion suppression, ensures the analyte is in its more hydrophobic, neutral form, leading to better retention and improved peak shape on a reversed-phase column.[12][15]
Q3: Can the choice of HPLC column prevent peak tailing for these compounds?
Yes, the column choice is crucial. While standard end-capped C18 columns can be effective with an optimized mobile phase, certain columns are better suited for acidic compounds.[2]
-
High-Purity Silica Columns: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups and metal contaminants, reducing the potential for secondary interactions.[4]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanol groups.[5]
-
Positively Charged Surface Columns: Some novel stationary phases incorporate a positively charged functional group. This surface can enhance the retention of acidic compounds through ionic interactions while repelling basic compounds, which can also improve peak shape for acids by minimizing other secondary interactions.[16]
Troubleshooting Guide
If you are experiencing peak tailing with halogenated benzoic acids, follow this logical troubleshooting workflow.
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
The table below summarizes the effect of mobile phase pH on the USP tailing factor (Tf) for 2,4-Dichlorobenzoic acid. A tailing factor greater than 1.2 is generally considered significant tailing.[14] The goal is to achieve a Tf value as close to 1.0 as possible.
| Analyte (pKa) | Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape |
| 2,4-Dichlorobenzoic Acid (~3.2) | 4.5 | 2.1 | Severe Tailing |
| 2,4-Dichlorobenzoic Acid (~3.2) | 3.5 | 1.6 | Moderate Tailing |
| 2,4-Dichlorobenzoic Acid (~3.2) | 2.5 | 1.1 | Symmetrical |
| 2,4-Dichlorobenzoic Acid (~3.2) | 2.0 | 1.0 | Symmetrical |
Data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Ion Suppression
Objective: To set the mobile phase pH at least 1.5 units below the analyte's pKa to ensure the analyte is in its non-ionized form, promoting good peak shape.[1]
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)
-
Acidifier or buffer (e.g., Formic acid, Phosphoric acid, Phosphate buffer)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine Analyte pKa: Consult literature to find the pKa of your specific halogenated benzoic acid. For example, the pKa of 2,4-Dichlorobenzoic acid is approximately 3.2.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.
-
Add Acid/Buffer: While stirring, slowly add the acidifier (e.g., 0.1% v/v formic acid or phosphoric acid) to the water. If a buffer is required for pH stability, prepare it according to standard laboratory procedures (e.g., 20 mM potassium phosphate).[17]
-
Adjust pH: Use the pH meter to monitor the pH of the aqueous solution. Titrate with a dilute acid (e.g., phosphoric acid) or base (if using a buffer system) until the target pH (e.g., pH 2.0 - 2.5) is reached.
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 60:40 Acetonitrile:Water). Important: Always adjust the pH of the aqueous component before mixing with the organic solvent.[15]
-
Degas and Filter: Degas the final mobile phase using sonication or vacuum filtration and filter it through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
Protocol 2: Column Flushing and Regeneration
Objective: To wash the column with a series of strong solvents to remove strongly retained contaminants that may be causing peak tailing.[14]
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the detector cell.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved.
If peak shape does not improve after flushing, the column may be permanently damaged or contaminated, and replacement should be considered.[14]
Visualization of the Underlying Mechanism
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing versus the ideal scenario with ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. acdlabs.com [acdlabs.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. silcotek.com [silcotek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. uhplcs.com [uhplcs.com]
- 15. agilent.com [agilent.com]
- 16. phenomenex.com [phenomenex.com]
- 17. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scalable synthesis of 3,5-Dichloro-2-methoxybenzoic acid. The primary route discussed is the robust and scalable methylation of 3,5-Dichlorosalicylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a reliable and scalable synthetic route to this compound?
A1: A highly effective and industrially viable method is the two-step synthesis starting from commercially available 3,5-Dichlorosalicylic acid. The process involves:
-
Exhaustive Methylation: The starting material is treated with a methylating agent, such as dimethyl sulfate (DMS), in the presence of a base like potassium carbonate. This step converts both the phenolic hydroxyl and the carboxylic acid groups to form the intermediate, methyl 3,5-dichloro-2-methoxybenzoate.
-
Selective Hydrolysis: The resulting methyl ester is then selectively hydrolyzed back to the carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidification to precipitate the final product. This route is advantageous for its high yields and use of common industrial reagents.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yield is a common issue that can often be traced to several factors. Systematically check the following:
-
Moisture Content: Ensure all reagents and solvents, particularly the solvent used for methylation (e.g., Acetone, DMF), are anhydrous. Water can consume the methylating agent and hinder the reaction.
-
Insufficient Base: A sufficient molar excess of base (e.g., Potassium Carbonate) is critical to ensure complete deprotonation of both the acidic protons (carboxylic and phenolic). A molar ratio of at least 2.2 equivalents of base to starting material is recommended.
-
Reagent Quality: Verify the purity and activity of the methylating agent (dimethyl sulfate). It can degrade over time, especially if not stored properly.
-
Reaction Temperature & Time: The methylation step may require heating to drive it to completion (e.g., 55-60°C).[1] Ensure the reaction is monitored and allowed to run for a sufficient duration (typically 3-6 hours).
-
Inefficient Hydrolysis: In the second step, ensure hydrolysis is complete by using a sufficient excess of NaOH and adequate heating. Incomplete hydrolysis will leave unreacted ester, reducing the final product yield.
Q3: I'm observing significant impurity formation. What are the likely side products and how can they be minimized?
A3: The primary impurity concern is the presence of unreacted starting material or the intermediate ester.
-
Unreacted 3,5-Dichlorosalicylic Acid: This indicates incomplete methylation. To minimize this, increase the equivalents of dimethyl sulfate and base, and consider extending the reaction time or increasing the temperature.
-
Methyl 3,5-dichloro-2-methoxybenzoate: This impurity arises from incomplete hydrolysis. Ensure sufficient sodium hydroxide is used in the hydrolysis step and that the reaction is heated under reflux for an adequate period (2-4 hours) to ensure full conversion.
-
Purification: The final product can be effectively purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to remove residual impurities.
Q4: How can I effectively monitor the progress of both reaction steps?
A4: For reliable in-process control, especially during scale-up, the following methods are recommended:
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting material, intermediate, and final product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC can accurately track the disappearance of the starting material and the formation of the intermediate and final product, allowing for precise determination of reaction completion.
Q5: What are the critical safety considerations for scaling up this synthesis?
A5: Safety is paramount. The following points are critical:
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a lab coat. Develop a clear procedure for quenching and disposal of any excess DMS using an ammonia solution.
-
Exothermic Reactions: Both the methylation and the final acidification steps can be exothermic. When scaling up, reagents must be added slowly and in a controlled manner with efficient stirring and external cooling available to manage the reaction temperature and prevent runaways.
-
Base and Acid Handling: Concentrated bases (NaOH) and acids (HCl) are highly corrosive. Ensure proper PPE is worn during handling and transfer.
Experimental Protocol: Scalable Two-Step Synthesis
This protocol outlines the synthesis of this compound from 3,5-Dichlorosalicylic acid.
Step 1: Methylation to form Methyl 3,5-dichloro-2-methoxybenzoate
-
Setup: Charge a suitable reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and addition funnel with 3,5-Dichlorosalicylic acid (1.0 eq.).
-
Solvent & Base: Add anhydrous acetone (10-15 volumes) and finely ground potassium carbonate (2.5 eq.). Stir the resulting slurry vigorously.
-
Methylation: Heat the mixture to 55-60°C. Add dimethyl sulfate (2.2 eq.) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 65°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 60°C) for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium sulfate) and wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield crude methyl 3,5-dichloro-2-methoxybenzoate, which can be used directly in the next step.
Step 2: Hydrolysis to this compound
-
Setup: To the vessel containing the crude methyl 3,5-dichloro-2-methoxybenzoate from Step 1, add a 10% aqueous solution of sodium hydroxide (4.0 eq.) and methanol (5 volumes).
-
Hydrolysis: Heat the mixture to reflux (70-80°C) and stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the ester intermediate by TLC or HPLC.
-
Workup: Once hydrolysis is complete, cool the mixture and distill off the methanol under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution to 10-15°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (approx. 37%) with vigorous stirring until the pH of the solution is ~1-2. A thick white precipitate will form.
-
Isolation & Purification: Filter the solid product, wash the cake thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum at 60-70°C. The product can be further purified by recrystallization from an appropriate solvent if necessary.
Data Presentation: Key Process Parameters
The following table summarizes the typical quantitative data for the described synthesis.
| Parameter | Step 1: Methylation | Step 2: Hydrolysis |
| Key Reagents | 3,5-Dichlorosalicylic acid, K₂CO₃, Dimethyl Sulfate | Methyl 3,5-dichloro-2-methoxybenzoate, NaOH, HCl |
| Molar Ratio (to starting material) | 1.0 : 2.5 : 2.2 | 1.0 : 4.0 : (to pH 1-2) |
| Solvent | Acetone | 10% NaOH (aq), Methanol |
| Temperature | 55 - 65 °C | 70 - 80 °C (Reflux) |
| Reaction Time | 3 - 5 hours | 2 - 4 hours |
| Typical Yield (Overall) | - | > 90% |
| Expected Purity (after workup) | - | > 98% |
Visualizations: Workflows and Logic Diagrams
Synthesis Workflow
Caption: Scalable two-step synthesis route to the target compound.
Troubleshooting Logic for Low Yield
References
Validation & Comparative
A Comparative Analysis of the Acidity of Ortho, Meta, and Para-Chlorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of ortho-, meta-, and para-substituted chlorobenzoic acids. The acidity of these isomers is a fundamental concept in physical organic chemistry, with significant implications for drug design and development, where a molecule's ionization state (governed by its pKa) influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document summarizes experimental data, details the protocols for their measurement, and illustrates the underlying electronic principles governing the observed acidity trend.
Data Presentation: Acidity of Chlorobenzoic Acid Isomers
The acid dissociation constant (pKa) is the primary quantitative measure of the acidity of a compound in solution. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values for the chlorobenzoic acid isomers in water at 25°C are presented below, alongside the unsubstituted benzoic acid for reference.
| Compound | Substituent Position | pKa Value | Relative Acidity |
| o-Chlorobenzoic Acid | Ortho | ~2.91 | Strongest |
| m-Chlorobenzoic Acid | Meta | ~3.83 | Intermediate |
| p-Chlorobenzoic Acid | Para | ~4.00 | Weakest (of isomers) |
| Benzoic Acid | Unsubstituted | ~4.20 | Reference |
Note: The pKa values are approximate and represent a consensus from multiple sources.[1][2][3][4][5][6][7]
The data clearly indicates the following order of acidity: o-Chlorobenzoic Acid > m-Chlorobenzoic Acid > p-Chlorobenzoic Acid > Benzoic Acid
Logical Framework for Acidity
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the benzene ring stabilize the negative charge on the carboxylate group through electronic effects, thereby increasing the acidity (lowering the pKa) compared to benzoic acid. The position of the substituent is critical as it dictates the nature and magnitude of these electronic effects.
Caption: Relationship between substituent position, electronic effects, and anion stability.
Analysis of Electronic Effects:
-
Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the benzene ring through the sigma bonds.[6][8][9] This effect stabilizes the negative charge of the carboxylate anion, increasing acidity. The inductive effect is distance-dependent, weakening as the distance from the carboxyl group increases: ortho > meta > para .
-
Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (a +R or +M effect).[4][8][10] This electron-donating effect introduces negative charge into the ring, which destabilizes the carboxylate anion and decreases acidity. The resonance effect is only operative when the substituent is at the ortho or para position; it does not affect the meta position.[9]
-
Ortho Effect: In most cases, any substituent at the ortho position of benzoic acid increases its acidity more than at other positions, a phenomenon known as the ortho effect.[8] This is primarily a steric effect. The ortho-substituent forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, but more importantly, it enhances the stabilization of the carboxylate anion, leading to a significant increase in acidity.
Positional Breakdown:
-
Ortho-Chlorobenzoic Acid: This isomer is the strongest acid due to the combination of a powerful, distance-minimized inductive (-I) effect and the overriding ortho effect.[8]
-
Meta-Chlorobenzoic Acid: At the meta position, only the electron-withdrawing inductive (-I) effect is operative.[9] The resonance effect is absent. This leads to effective stabilization of the conjugate base, making it a stronger acid than both p-chlorobenzoic acid and benzoic acid.
-
Para-Chlorobenzoic Acid: In the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-withdrawing -I effect increases acidity, while the electron-donating +R effect decreases it. For halogens, the -I effect generally outweighs the +R effect, resulting in a net increase in acidity compared to benzoic acid. However, the counteracting +R effect makes the para isomer less acidic than the meta isomer, where no such opposition occurs.[8][10]
Experimental Protocols for pKa Determination
The determination of pKa values is a cornerstone of physical chemistry. Two prevalent and highly accurate methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a high-precision classical method for pKa measurement.[4] It involves monitoring pH changes in a solution of the acid as a titrant of known concentration is added.
-
Objective: To determine the pKa by identifying the half-equivalence point of the titration curve.
-
Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, burette, and a temperature-controlled reaction vessel.
-
Reagents:
-
Solution of the chlorobenzoic acid isomer (e.g., 0.01 M) in purified water or a suitable co-solvent if solubility is low.
-
Standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.
-
Standard buffer solutions (e.g., pH 4, 7, 10) for pH meter calibration.
-
Inert electrolyte (e.g., KCl) to maintain constant ionic strength.
-
-
Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
-
Procedure:
-
The pH meter is accurately calibrated using at least two standard buffer solutions.
-
A known volume of the chlorobenzoic acid solution is placed in the reaction vessel.
-
The solution is titrated with the standardized NaOH solution, added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the stable pH reading is recorded.
-
The collected data (pH vs. volume of titrant) is plotted to generate a titration curve.
-
The equivalence point (the point of inflection) is determined from the curve, often by analyzing its first or second derivative.
-
The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[4][6]
-
UV-Vis Spectrophotometry
This method is advantageous for compounds that are poorly soluble or available only in small quantities, provided they have a UV-active chromophore near the acidic group.[4]
-
Objective: To determine the pKa by measuring the change in UV absorbance as a function of pH.
-
Principle: The protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Apparatus: UV-Vis spectrophotometer, calibrated pH meter, quartz cuvettes.
-
Reagents:
-
Stock solution of the chlorobenzoic acid isomer.
-
A series of buffer solutions covering a pH range of approximately pKa ± 2.
-
-
Procedure:
-
The UV-Vis spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 10) are recorded to identify a suitable analytical wavelength where the absorbance difference between the two species is maximal.
-
A series of solutions is prepared by adding a small, constant aliquot of the stock solution to different buffers of known pH.
-
The absorbance of each solution is measured at the chosen analytical wavelength.
-
The pKa is calculated by fitting the absorbance vs. pH data to the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated species, and A_min is the absorbance of the protonated species.[3][8]
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
validation of HPLC methods for dichlorobenzoic acid isomers
A Comparative Guide to Validated HPLC Methods for the Determination of Dichlorobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of dichlorobenzoic acid isomers are crucial for quality control and synthetic process monitoring. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance based on experimental data.
Method Comparison
The primary method detailed is a validated gradient reversed-phase HPLC method, which is robust and widely applicable. An alternative method utilizing a novel stationary phase is also presented for comparison, highlighting advancements in separation technologies.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method 1: Validated Gradient RP-HPLC | Method 2: Alternative RP-HPLC |
| Stationary Phase | C18 (USP L1) | MIL-53(Fe) packed column |
| Mobile Phase | A: 0.01M Ammonium Acetate (pH 2.5) and Methanol (50:50 v/v)B: Methanol and Water (80:20 v/v) | Acetonitrile and Water (80:20 v/v) |
| Elution Type | Gradient | Isocratic |
| Flow Rate | 1.2 mL/min[1][2][3] | 0.6 mL/min |
| Detection | UV at 210 nm[1][2][3] | UV at 254 nm[4] |
Performance and Validation Data
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[5] The following table summarizes the validation parameters for the primary gradient RP-HPLC method, demonstrating its reliability for the quantitative analysis of dichlorobenzoic acid isomers.
Table 2: Validation Summary for the Gradient RP-HPLC Method
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999[5] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] |
| Precision (% RSD) | ≤ 2.0%[5] |
| Limit of Detection (LOD) | Reported as determined |
| Limit of Quantitation (LOQ) | Reported as determined |
| Specificity | The method is selective for the isomers.[2][3] |
| Robustness | The method is demonstrated to be robust.[2][3] |
Experimental Protocols
Method 1: Validated Gradient Reversed-Phase HPLC
This method is designed for the separation and determination of 2,3-dichlorobenzoic acid and its associated regioisomers.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (USP L1 classification) is used.[1][2][3]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Validation: The method was fully validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Method 2: Alternative Reversed-Phase HPLC with MIL-53(Fe) Column
This method presents an alternative stationary phase for the separation of dichlorobenzene isomers, which can be adapted for dichlorobenzoic acid isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A MIL-53(Fe) packed column.[4]
-
Mobile Phase Preparation: A mixture of acetonitrile and water in an 80:20 (v/v) ratio.
-
Chromatographic Conditions:
Method Validation Workflow
The following diagram illustrates the logical workflow of an HPLC method validation process, outlining the key parameters as stipulated by ICH guidelines.
Caption: HPLC Method Validation Workflow as per ICH Guidelines.
References
A Comparative Analysis of Benzoic Acid Isomers in Organocatalysis: A Guide for Researchers
The strategic selection of a catalyst is paramount in optimizing chemical transformations. While complex catalysts often take center stage, the utility of simpler, readily available organic molecules is a field of growing interest. Benzoic acid and its derivatives have emerged as effective Brønsted acid organocatalysts in various reactions.[1] The isomeric forms of substituted benzoic acids, particularly aminobenzoic and hydroxybenzoic acids, present a nuanced landscape for catalytic activity. The position of the electron-donating amino or hydroxyl group—ortho, meta, or para—significantly influences the molecule's electronic properties and, consequently, its catalytic efficacy.[1]
This guide provides a comparative analysis of these isomers, leveraging their fundamental physicochemical properties to infer their catalytic potential. While direct, comprehensive studies comparing all isomers in a single benchmark reaction are not extensively documented, this analysis provides a framework based on established chemical principles and proposes a standardized experimental protocol for empirical validation.[1]
Physicochemical Properties Influencing Catalysis
The primary determinant of catalytic activity for these isomers in acid-catalyzed reactions is their Brønsted acidity, quantified by the pKa of the carboxylic acid group. A lower pKa value signifies a stronger acid and, hypothetically, a more active catalyst. The substituent's position (ortho, meta, para) alters the pKa through a combination of inductive and resonance effects, as well as intramolecular interactions.
-
Ortho Isomers: These often exhibit enhanced acidity (lower pKa) due to the "ortho effect." This is a combination of steric hindrance, which can force the carboxyl group out of the plane of the benzene ring, and potential intramolecular hydrogen bonding, which stabilizes the conjugate base.[1][2]
-
Meta Isomers: The substituent at the meta position primarily exerts an inductive effect, which is weaker compared to the influence from the ortho and para positions.[1]
-
Para Isomers: The substituent at the para position can exert both inductive and resonance effects. For electron-donating groups like -NH₂ and -OH, the resonance effect can decrease acidity compared to the ortho-isomer by destabilizing the carboxylate anion.[1]
Data Presentation: Physicochemical Properties of Benzoic Acid Isomers
The following table summarizes the pKa values for the isomers of aminobenzoic and hydroxybenzoic acid, providing a basis for comparing their potential catalytic activity.
| Compound | Isomer Position | pKa Value (approx.) | Notes |
| Aminobenzoic Acid | Ortho | ~4.95 | The proximity of the amino group can lead to complex interactions. |
| Meta | ~3.07[1][3] | The amino group has a weaker electronic influence compared to other positions.[1] | |
| Para | ~2.44 | The amino group's electron-donating resonance can decrease acidity relative to the ortho-isomer.[1] | |
| Hydroxybenzoic Acid | Ortho | ~2.98[1] | Strong intramolecular hydrogen bonding stabilizes the conjugate base, increasing acidity.[1] |
| Meta | ~4.08 | The hydroxyl group at the meta position primarily acts through its inductive effect. | |
| Para | ~4.58 | The +R effect of the hydroxyl group destabilizes the carboxylate anion, decreasing acidity. |
Based on these pKa values, a preliminary hypothesis suggests that isomers with lower pKa values, such as ortho-hydroxybenzoic acid and para-aminobenzoic acid, would exhibit superior catalytic activity in acid-catalyzed reactions.[1] However, factors like steric hindrance and specific substrate interactions must also be considered.[1]
Catalytic Mechanism and Experimental Workflow
To empirically evaluate and compare the catalytic efficiency of these isomers, a benchmark acid-catalyzed reaction such as Fischer esterification is suitable.[1] The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the organocatalyst, followed by nucleophilic attack from the alcohol.
Caption: Simplified catalytic cycle for esterification by a benzoic acid isomer.
Experimental Protocol: Benchmark Fischer Esterification
This protocol provides a methodology for quantifying and comparing the catalytic activity of ortho-, meta-, and para-isomers of aminobenzoic and hydroxybenzoic acid.
Objective: To compare the catalytic efficiency of benzoic acid isomers in the Fischer esterification of benzyl alcohol with acetic acid.[1]
Materials:
-
ortho-Aminobenzoic acid
-
meta-Aminobenzoic acid
-
para-Aminobenzoic acid
-
ortho-Hydroxybenzoic acid
-
meta-Hydroxybenzoic acid
-
para-Hydroxybenzoic acid
-
Benzyl alcohol (reagent grade)
-
Glacial acetic acid (reagent grade)
-
Toluene (solvent, anhydrous)
-
Sodium bicarbonate (for quenching)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Setup: In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the catalyst (0.1 mmol of a benzoic acid isomer).
-
Reagents: To each flask, add benzyl alcohol (10 mmol), glacial acetic acid (12 mmol), and toluene (20 mL).
-
Reaction: Heat the mixtures to reflux (approx. 110°C) with vigorous stirring.
-
Monitoring: Collect small aliquots (e.g., 0.1 mL) from each reaction mixture at set time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Quenching: Immediately quench each aliquot by diluting it in a known volume of a saturated sodium bicarbonate solution to neutralize the acids.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentration of the product, benzyl acetate.
Data Analysis:
-
Plot the yield of benzyl acetate as a function of time for each catalyst.
-
Determine the initial reaction rate from the slope of the curve at the beginning of the reaction.
-
Compare the final product yield after a set time (e.g., 8 hours) for each isomer.[1]
Caption: General experimental workflow for comparing catalyst performance.
Conclusion
The catalytic potential of aminobenzoic and hydroxybenzoic acid isomers is intrinsically linked to the electronic effects imparted by the substituent's position on the aromatic ring.[1] While acidity (pKa) provides a strong theoretical basis for predicting catalytic activity, empirical testing using a standardized protocol is essential for validation. The ortho effect and other intramolecular interactions can lead to catalytic behaviors that are not solely predicted by pKa values. The methodologies and data presented in this guide offer a robust framework for researchers to systematically investigate and select the optimal benzoic acid isomer for their specific organocatalytic applications.
References
A Comparative Guide to the Neuroprotective Effects of 3,5-Dichlorobenzoic Acid Hybrids
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat complex neurodegenerative diseases like Alzheimer's has led to the development of multi-target-directed ligands. Among these, hybrids incorporating a 3,5-dichlorobenzoic acid moiety have shown considerable promise. This guide provides a comparative analysis of two prominent classes of these hybrids: cyclopentaquinoline and tetrahydroacridine derivatives, focusing on their neuroprotective efficacy and underlying mechanisms.
Performance Comparison of 3,5-Dichlorobenzoic Acid Hybrids
The neuroprotective potential of these hybrid compounds stems from their ability to address multiple pathological factors in neurodegenerative diseases, including cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress. Below is a summary of the in vitro activity of representative compounds from each class.
| Parameter | Cyclopentaquinoline Hybrid (Compound 3e) | Tetrahydroacridine Hybrid (Compound 3c) | Standard Drugs |
| Acetylcholinesterase (AChE) Inhibition (IC50) | 0.131 µM[1][2][3][4] | 25 nM[5] | Tacrine: 77 nM, Donepezil: 65 nM |
| Butyrylcholinesterase (BuChE) Inhibition (IC50) | 0.116 µM[1][2][3][4] | 123 nM[5] | Donepezil: 3500 nM |
| Aβ Aggregation Inhibition | 55.7% (at 5 µM)[1][2][3][4] | 23% (at 5 µM) to 32% (at 100 µM)[5] | N/A |
| Neuroprotection against Oxidative Stress | Acceptable; higher cell viability than Trolox at certain concentrations[6] | Demonstrates neuroprotective activity at 0.1 µM and 0.01 µM, though the effect has been considered modest.[5][7] | Trolox (positive control) |
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of these 3,5-dichlorobenzoic acid hybrids are largely attributed to their ability to counteract oxidative stress, a key pathological feature of neurodegenerative diseases. A crucial signaling pathway in the cellular defense against oxidative stress is the Nrf2-ARE pathway. While not definitively proven for these specific hybrids, their documented antioxidant properties suggest a likely interaction with this pathway.
Caption: Proposed Nrf2-ARE signaling pathway for neuroprotection.
Experimental Protocols
The evaluation of the neuroprotective and multi-target activities of these hybrids involves several key in vitro assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine), and the product reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured at 412 nm. The presence of an inhibitor reduces the rate of this color change.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the test compound.
-
Initiate the reaction by adding the substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.
-
Aβ Aggregation Inhibition Assay (Thioflavin T Fluorescence Assay)
This assay is used to assess the ability of a compound to inhibit the aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of aggregated Aβ fibrils, resulting in a significant increase in its fluorescence emission.
-
Procedure:
-
Incubate Aβ peptide solution with and without the test compound at 37°C to allow for aggregation.
-
After incubation, add ThT solution to each sample.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
A lower fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation.
-
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, in this context, the neuroprotective effect of a compound against an oxidative insult.
-
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂).
-
After incubation, add MTT solution to the cells and incubate further to allow formazan formation.
-
Solubilize the formazan crystals and measure the absorbance at approximately 570 nm.
-
An increase in cell viability in the compound-treated, stressed cells compared to the stressed-only cells indicates a neuroprotective effect.
-
Experimental Workflow
The discovery and preclinical evaluation of novel neuroprotective 3,5-dichlorobenzoic acid hybrids generally follow a structured workflow.
Caption: General experimental workflow for hybrid drug development.
References
- 1. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer’s Disease [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
A Comparative Cross-Validation of Analytical Methods for the Quantification of 3-(3,5-dichlorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantitative analysis of 3-(3,5-dichlorophenyl)benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development. This document presents supporting experimental data and detailed methodologies to aid in the selection process.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of 3-(3,5-dichlorophenyl)benzoic acid. The data is compiled from validated methods and published literature for the analyte and similar compounds.[1]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity (r²) | ≥ 0.999 | > 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95 - 108% | 90 - 110% |
| Precision (RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | 1 - 50 ng/L | ~0.5 ng/mL |
| Specificity | Moderate to High | High | High |
| Analysis Time | ~10-30 min | ~5-15 min | ~15-30 min |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Need for Derivatization | No | No | Yes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of 3-(3,5-dichlorophenyl)benzoic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of 3-(3,5-dichlorophenyl)benzoic acid in various samples.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient mixture of acetonitrile and water containing an acidifier like 0.1% formic acid or phosphoric acid.[3][4]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of 3-(3,5-dichlorophenyl)benzoic acid reference standard in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample containing 3-(3,5-dichlorophenyl)benzoic acid in a suitable solvent like methanol to a concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.[1][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification.[4]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][5]
-
Column: A reversed-phase C18 column (e.g., Nucleodur® C18 Isis).[6]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[4][6]
-
Ionization Mode: ESI in negative ion mode is typically suitable for acidic compounds.[4]
-
MS/MS Transitions: Specific precursor-to-product ion transitions for 3,5-dichlorobenzoic acid would be monitored (e.g., m/z 188.95 -> 145.05 and 188.95 -> 35.05).[5]
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to much lower concentrations (in the ng/mL range).
-
Sample Clean-up: For complex matrices, a sample pre-concentration and clean-up step, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.[4][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-(3,5-dichlorophenyl)benzoic acid, derivatization is required.[4]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: An initial temperature of 80-100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.[1][3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
Derivatization and Sample Preparation:
-
Derivatization (Esterification/Silylation): The carboxylic acid group must be derivatized to increase volatility. This can be achieved through esterification (e.g., with BF3-methanol) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide).[3][4]
-
Procedure: To a dried sample, add the derivatizing agent and heat as required. After the reaction, the derivatized analyte is extracted into an organic solvent like hexane or ethyl acetate for GC-MS analysis.[3][4]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for 3-(3,5-dichlorophenyl)benzoic acid.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for comparative analysis.
References
Dichlorobenzoic Acid's Biological Activity: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological performance of dichlorobenzoic acids against other substituted benzoic acids, supported by experimental data.
Substituted benzoic acids are a versatile class of compounds with a wide array of biological activities, ranging from herbicidal to therapeutic applications. Among these, dichlorobenzoic acids (DCBAs) stand out due to the significant influence of chlorine substitution on their chemical properties and biological efficacy. The position of the two chlorine atoms on the benzene ring gives rise to six different isomers, each with unique characteristics. This guide provides a comparative analysis of the biological activities of dichlorobenzoic acids versus other substituted benzoic acids, including monochlorobenzoic, hydroxybenzoic, and aminobenzoic acids, with a focus on their antimicrobial, anti-inflammatory, and herbicidal properties.
Antimicrobial Activity
The antimicrobial potential of substituted benzoic acids is significantly influenced by the nature and position of the substituents on the aromatic ring. While a direct comparative study across a wide range of substituted benzoic acids is limited, available data indicates that halogenation can enhance antimicrobial efficacy.
Comparative Antibacterial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Dichlorobenzoic Acids | ||||
| 2,4-Dichlorobenzoic Acid | Data not available | Data not available | Data not available | Data not available |
| 3,4-Dichlorobenzoic Acid | Data not available | Data not available | Data not available | Data not available |
| Monochlorobenzoic Acids | ||||
| 2-Chlorobenzoic Acid Deriv. | 125-250[1] | 250-500[1] | 500[1] | >500[1] |
| Hydroxybenzoic Acids | ||||
| 4-Hydroxybenzoic Acid | 160[2] | 160[2] | 160[2] | 160[2] |
| Aminobenzoic Acids | ||||
| 2-Aminobenzoic Acid Deriv. | 70-200 | Data not available | Data not available | Data not available |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "Deriv." indicates that the data is for derivatives of the parent compound.
Comparative Antifungal Activity (MIC, µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Dichlorobenzoic Acids | ||
| 2,4-Dichlorobenzoic Acid | Data not available | Data not available |
| 3,4-Dichlorobenzoic Acid | Data not available | Data not available |
| Monochlorobenzoic Acids | ||
| 2-Chlorobenzoic Acid Deriv. | Data not available | Data not available |
| Hydroxybenzoic Acids | ||
| 3,4,5-Trihydroxybenzoic Acid | 128 | Data not available |
| Aminobenzoic Acids | ||
| 2-Aminobenzoic Acid Deriv. | 70-200[3] | Data not available |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "Deriv." indicates that the data is for derivatives of the parent compound.
Anti-inflammatory Activity
Substituted benzoic acids, particularly those with hydroxyl groups like salicylic acid, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of dichlorobenzoic acids is an area of active research.
Comparative COX-2 Inhibition (IC50, µM)
| Compound | COX-2 IC50 (µM) |
| Dichlorobenzoic Acids | Data not available |
| Other Substituted Benzoic Acids | |
| Meclofenamic Acid (a DCBA analogue) | 0.06[4] |
| Indomethacin | 0.01[4] |
| Celecoxib (Selective COX-2 Inhibitor) | 0.78[5] |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
The mechanism of COX-2 inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) is a critical area of study in drug development. The following diagram illustrates the general pathway and the point of inhibition.
Caption: Simplified signaling pathway of COX-2 mediated prostaglandin synthesis and its inhibition.
Herbicidal Activity
The herbicidal properties of certain substituted benzoic acids, particularly chlorinated derivatives, are well-established. These compounds often act as synthetic auxins or interfere with auxin transport, disrupting plant growth and development. Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a prominent example of a benzoic acid-based herbicide.
Comparative Herbicidal Efficacy (GR50)
| Compound | Target Weed | GR50 (g a.i./ha) |
| Dichlorobenzoic Acids | ||
| Dicamba | Various broadleaf weeds | Varies by species |
| Other Substituted Benzoic Acids | ||
| 2,4-D (a phenoxyacetic acid) | Various broadleaf weeds | Varies by species |
Note: GR50 (the dose causing 50% growth reduction) values are highly species- and condition-dependent and are presented here for illustrative purposes.
The mode of action for many benzoic acid herbicides involves the disruption of the plant's natural auxin signaling pathways, which are crucial for growth and development.
Caption: Logical workflow of the herbicidal action of auxin-mimicking benzoic acids.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
1. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound (e.g., dichlorobenzoic acid) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Include a positive control (microorganism and medium, no compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
4. MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined visually or by measuring the optical density using a microplate reader.[1]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
1. Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of COX-2 enzyme, heme, and the test compound (dissolved in a suitable solvent like DMSO).
-
Prepare a solution of arachidonic acid (the substrate).
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution.
3. Detection and Data Analysis:
-
The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a suitable method, such as a colorimetric or fluorometric probe.[6]
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Herbicidal Activity: Seed Germination and Seedling Growth Inhibition Assay
This bioassay assesses the effect of a compound on plant growth.
1. Preparation of Test Solutions:
-
Prepare a series of dilutions of the test compound (e.g., dichlorobenzoic acid) in water or a suitable solvent.
2. Seed Plating:
-
Place a set number of seeds of the target plant species (e.g., cress, lettuce) on a filter paper in a petri dish.
-
Moisten the filter paper with a specific volume of the test solution or a control solution (water or solvent control).
3. Incubation:
-
Seal the petri dishes and incubate them in a controlled environment (e.g., growth chamber) with defined light and temperature conditions for a specific period (e.g., 3-7 days).
4. Data Collection and Analysis:
-
After the incubation period, measure the germination percentage and the length of the roots and shoots of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Determine the GR50 (the concentration that causes 50% growth reduction) or IC50 (the concentration that causes 50% inhibition of germination) from the dose-response curves.[7]
Conclusion
Dichlorobenzoic acids exhibit a range of biological activities that are highly dependent on the isomeric substitution pattern. Their primary and most well-documented application is in agriculture as herbicides, where they effectively mimic or interfere with auxin signaling. While data on their antimicrobial and anti-inflammatory properties is less comprehensive, the presence of chlorine atoms suggests potential for enhanced activity compared to unsubstituted benzoic acid. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and to benchmark their efficacy against other substituted benzoic acids in the antimicrobial and anti-inflammatory arenas. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative research, enabling a more thorough understanding of the therapeutic and agrochemical potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Isomers of Dichloromethoxybenzoic Acid
For scientists and professionals engaged in drug discovery and development, a nuanced understanding of the structural isomers of pharmacologically active molecules is paramount. The positional isomerism of substituents on an aromatic ring can profoundly influence a compound's physicochemical properties, biological activity, and metabolic fate. This guide provides a comprehensive structural comparison of 3,5-dichloro-2-methoxybenzoic acid and its 17 structural isomers, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Physicochemical Properties: A Comparative Analysis
The arrangement of the two chlorine atoms and one methoxy group on the benzoic acid scaffold gives rise to 18 distinct structural isomers. The interplay of their electronic and steric effects results in a unique set of physicochemical properties for each isomer. The following tables summarize the available experimental and predicted data for these compounds.
Table 1: Positional Isomers and Available Physical Data for Dichloromethoxybenzoic Acid
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1 | 2,3-dichloro-4-methoxybenzoic acid | 57296-63-8 | C₈H₆Cl₂O₃ | 221.04 | 215-217 | No data |
| 2 | 2,3-dichloro-5-methoxybenzoic acid | 50499-63-3 | C₈H₆Cl₂O₃ | 221.04 | 148-150 | No data |
| 3 | 2,3-dichloro-6-methoxybenzoic acid | 13312-68-4 | C₈H₆Cl₂O₃ | 221.04 | 128-130 | No data |
| 4 | 2,4-dichloro-3-methoxybenzoic acid | 5330-05-2 | C₈H₆Cl₂O₃ | 221.04 | 205-207 | No data |
| 5 | 2,4-dichloro-5-methoxybenzoic acid | 71685-44-4 | C₈H₆Cl₂O₃ | 221.04 | 183-185 | No data |
| 6 | 2,4-dichloro-6-methoxybenzoic acid | 2445-93-4 | C₈H₆Cl₂O₃ | 221.04 | 158-160 | No data |
| 7 | 2,5-dichloro-3-methoxybenzoic acid | 33234-25-2 | C₈H₆Cl₂O₃ | 221.04 | 142-144 | No data |
| 8 | 2,5-dichloro-4-methoxybenzoic acid | 2500-03-0 | C₈H₆Cl₂O₃ | 221.04 | 198-200 | No data |
| 9 | 2,6-dichloro-3-methoxybenzoic acid | 1776-66-5 | C₈H₆Cl₂O₃ | 221.04 | 155-157 | No data |
| 10 | 2,6-dichloro-4-methoxybenzoic acid | 3438-38-2 | C₈H₆Cl₂O₃ | 221.04 | 188-190 | No data |
| 11 | 3,4-dichloro-2-methoxybenzoic acid | 155382-86-8 | C₈H₆Cl₂O₃ | 221.04 | 200-202 | No data |
| 12 | 3,4-dichloro-5-methoxybenzoic acid | 22960-91-8 | C₈H₆Cl₂O₃ | 221.04 | 210-212 | No data |
| 13 | This compound | 22775-37-7 | C₈H₆Cl₂O₃ | 221.04 | 135-137 | 333.2 (Predicted) |
| 14 | 3,5-dichloro-4-methoxybenzoic acid | 37908-97-7 | C₈H₆Cl₂O₃ | 221.04 | 199-201 | 296 (Predicted) |
| 15 | 3,6-dichloro-2-methoxybenzoic acid | 1918-00-9 | C₈H₆Cl₂O₃ | 221.04 | 114-116 | No data |
| 16 | 4,5-dichloro-2-methoxybenzoic acid | 201150-65-4 | C₈H₆Cl₂O₃ | 221.04 | 189-191 | No data |
| 17 | 4,6-dichloro-2-methoxybenzoic acid | Not readily available | C₈H₆Cl₂O₃ | 221.04 | No data | No data |
| 18 | 5,6-dichloro-2-methoxybenzoic acid | Not readily available | C₈H₆Cl₂O₃ | 221.04 | No data | No data |
Table 2: Predicted Physicochemical Properties of Dichloromethoxybenzoic Acid Isomers
| Isomer | IUPAC Name | Predicted pKa | Predicted XlogP |
| 1 | 2,3-dichloro-4-methoxybenzoic acid | No data | No data |
| 2 | 2,3-dichloro-5-methoxybenzoic acid | No data | No data |
| 3 | 2,3-dichloro-6-methoxybenzoic acid | No data | No data |
| 4 | 2,4-dichloro-3-methoxybenzoic acid | No data | No data |
| 5 | 2,4-dichloro-5-methoxybenzoic acid | No data | 2.7 |
| 6 | 2,4-dichloro-6-methoxybenzoic acid | No data | No data |
| 7 | 2,5-dichloro-3-methoxybenzoic acid | No data | No data |
| 8 | 2,5-dichloro-4-methoxybenzoic acid | No data | No data |
| 9 | 2,6-dichloro-3-methoxybenzoic acid | No data | No data |
| 10 | 2,6-dichloro-4-methoxybenzoic acid | No data | No data |
| 11 | 3,4-dichloro-2-methoxybenzoic acid | No data | 2.2 |
| 12 | 3,4-dichloro-5-methoxybenzoic acid | No data | No data |
| 13 | This compound | No data | 2.7 |
| 14 | 3,5-dichloro-4-methoxybenzoic acid | No data | 2.9 |
| 15 | 3,6-dichloro-2-methoxybenzoic acid | No data | 2.2 |
| 16 | 4,5-dichloro-2-methoxybenzoic acid | No data | 2.7 |
| 17 | 4,6-dichloro-2-methoxybenzoic acid | No data | No data |
| 18 | 5,6-dichloro-2-methoxybenzoic acid | No data | No data |
Note: pKa and XlogP (a measure of lipophilicity) values are predicted using computational models and should be considered as estimates.
Experimental Protocols for Isomer Differentiation
The unambiguous identification and differentiation of the dichloromethoxybenzoic acid isomers require a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To develop a robust HPLC method for the separation and quantification of dichloromethoxybenzoic acid isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid or phosphoric acid (analytical grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.01 M ammonium acetate in water, with the pH adjusted to 2.5 using formic or phosphoric acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each available isomer at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution containing all isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.
-
-
Sample Preparation:
-
Dissolve the sample containing the unknown isomer(s) in methanol to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 230 nm (or a wavelength of maximum absorbance for the isomers)
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Identify the isomers based on their retention times compared to the standards.
-
Quantify the isomers by constructing a calibration curve from the peak areas of the standard solutions.
-
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern. The integration of the signals will confirm the number of protons on the aromatic ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The number of distinct signals in the aromatic region will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches of the carboxylic acid and methoxy group, and C-Cl stretches. While subtle differences may exist between isomers, IR is generally less powerful for definitive isomer differentiation compared to NMR.
3. Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry will provide the molecular ion peak, confirming the molecular weight. The fragmentation pattern can offer clues about the substitution pattern, although it may not be sufficient for unambiguous identification of all isomers.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the systematic identification of an unknown dichloromethoxybenzoic acid isomer.
performance of different catalysts in the synthesis of dichlorobenzoic acids
A Comparative Guide to Catalytic Synthesis of Dichlorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichlorobenzoic acids, crucial intermediates in the pharmaceutical and agrochemical industries, is achieved through various catalytic methods. The choice of catalyst significantly influences the efficiency, selectivity, and environmental impact of the synthesis. This guide provides a comparative analysis of different catalysts employed in the synthesis of 2,4-dichlorobenzoic acid, 3,4-dichlorobenzoic acid, and 2,5-dichlorobenzoic acid, supported by experimental data from peer-reviewed literature.
Performance of Catalysts in Dichlorobenzoic Acid Synthesis
The following table summarizes the performance of different catalysts in the synthesis of various dichlorobenzoic acid isomers. The data highlights the diversity of catalytic systems and their effectiveness under specific reaction conditions.
| Dichlorobenzoic Acid Isomer | Catalyst | Starting Material | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dichlorobenzoic Acid | Improved Co-Mn salts complex | 2,4-Dichlorotoluene | Air oxidation, non-solvent | 92.5 | [1] |
| 2,4-Dichlorobenzoic Acid | Co, Mn, and Br | 2,4-Dichlorotoluene | Liquid-phase oxidation with O2 in a lower fatty acid at 100-220°C | High purity and yield | [2] |
| 3,4-Dichlorobenzoic Acid | Au NCs/TiO2 | Not Specified (Oxidation of alcohols) | With oxygen and sodium hydroxide in water at 120°C under 7500.75 Torr for 6 h in an autoclave | 96.8 | [3] |
| 2,5-Dichlorobenzoic Acid | Copper salt catalyst (cuprous chloride, cuprous iodide, or cuprous bromide) | 2,5-Dichlorobenzoic acid (for subsequent amination) | Not specified for the synthesis of the acid itself, but for a subsequent reaction. | Not Specified | [4] |
| 2,5-Dichlorobenzoic Acid | Cobalt naphthenate | 2,5-dichloro-6-aminobenzoic acid | In diisobutyl adipate solution at 78°C | 97 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are protocols derived from the cited literature.
Synthesis of 2,4-Dichlorobenzoic Acid using Improved Co-Mn Salts Complex[1]
-
Reactants : 2,4-Dichlorotoluene, improved Co-Mn salts complex catalyst, air.
-
Procedure : The synthesis is carried out via air oxidation of 2,4-dichlorotoluene in the presence of the improved Co-Mn salts complex catalyst. A key feature of this method is the absence of a solvent, which is advantageous for environmental reasons. The reaction conditions and mechanism are discussed in the referenced paper, leading to a molar yield of 92.5%.
Synthesis of 3,4-Dichlorobenzoic Acid using Au NCs/TiO2 Catalyst[3]
-
Reactants : Alcohol precursor, Au NCs/TiO2 catalyst, oxygen, sodium hydroxide, water.
-
Apparatus : Autoclave reactor equipped with a magnetic stirrer, thermocouple, automatic temperature controller, and a pressure gauge.
-
Procedure :
-
The desired amounts of the reactant, catalyst, water, and NaOH are added to the autoclave.
-
The autoclave is sealed, and the atmosphere is replaced with O2 three times.
-
The reactor is heated to 120°C with stirring.
-
The pressure of O2 is charged to 1.0 MPa and maintained throughout the reaction.
-
After 6 hours, the reactor is cooled to ambient temperature.
-
The reaction mixture is diluted with acetone, and the catalyst is separated.
-
The filtrate is acidified to a pH of 2.0 with hydrochloric acid.
-
The oxidation products are analyzed by gas chromatography.
-
For isolation, the solvent is removed by rotary evaporation, the pH is adjusted to 10.0 with NaOH, and the mixture is extracted with ethyl acetate.
-
The aqueous layer is then acidified to pH 2.0 with HCl and extracted with ethyl acetate.
-
The organic layer is evaporated to yield the carboxylic acid, which is dried overnight.
-
Synthesis of 2,5-Dichlorobenzoic Acid via Oxidation[4]
-
Reactants : 2,5-Dichlorotoluene, solvent (aqueous pyridine solution), oxidizing agent (potassium permanganate).
-
Procedure :
-
2,5-Dichlorotoluene is dissolved in an aqueous pyridine solution.
-
Potassium permanganate is added under stirring, and the mixture is heated to 50-80°C for 3-6 hours.
-
After the reaction, the organic solvent is recovered, and water is added. The mixture is filtered while hot.
-
The filtrate is adjusted to a pH of 2 with hydrochloric acid.
-
2,5-Dichlorobenzoic acid is obtained by cooling, crystallization, and filtration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes described in the experimental protocols.
Caption: General experimental workflow for the synthesis of dichlorobenzoic acids.
Caption: Simplified reaction pathway for the oxidation of dichlorotoluene.
References
- 1. researchgate.net [researchgate.net]
- 2. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. 2,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
The Ortho Effect: A Comparative Guide to the Acidity of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups on an aromatic ring can profoundly influence a molecule's chemical properties. A classic example of this is the "ortho effect," where a substituent at the position adjacent (ortho) to a carboxyl group in a benzoic acid derivative significantly enhances its acidity, often beyond what is observed with the same substituent at the meta or para positions. This guide provides a comprehensive literature review of the ortho effect in substituted benzoic acids, presenting quantitative data, detailed experimental protocols for pKa determination, and a visual representation of the underlying principles.
Quantitative Analysis of Acid Dissociation Constants (pKa)
The acidity of a compound is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value. A lower pKa value indicates a stronger acid. The following table summarizes the experimentally determined pKa values for a series of ortho-, meta-, and para-substituted benzoic acids, allowing for a direct comparison of the ortho effect across different substituents.
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) |
| -H | 4.20 | 4.20 | 4.20 |
| -NO₂ | 2.16[1][2][3] | 3.45 | 3.44 |
| -Cl | 2.94 | 3.83[4] | 3.98 |
| -CH₃ | 3.91[5][6][7] | 4.27 | 4.37 |
| -OCH₃ | 4.09[8] | 4.09 | 4.47[8] |
| -OH | 2.98 | 4.08 | 4.58 |
| -NH₂ | 4.98 | 4.78 | 4.92 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented here are representative literature values.
Understanding the Mechanisms of the Ortho Effect
The enhanced acidity of ortho-substituted benzoic acids is primarily attributed to a combination of two key factors: steric inhibition of resonance and, in some cases, intramolecular hydrogen bonding .
Steric Inhibition of Resonance
In benzoic acid, the carboxyl group (-COOH) is co-planar with the benzene ring, allowing for resonance between the two. This delocalization of electrons stabilizes the undissociated acid. However, when a substituent is present at the ortho position, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[6] This disruption of co-planarity inhibits the resonance between the carboxyl group and the ring.
Crucially, this steric inhibition of resonance has a more pronounced stabilizing effect on the carboxylate anion (the conjugate base) formed after deprotonation. In the carboxylate ion, the negative charge is delocalized between the two oxygen atoms. By preventing resonance with the benzene ring, the ortho substituent ensures that this delocalization is not extended into the ring, which would be less favorable. This greater stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a stronger acid.
Intramolecular Hydrogen Bonding
For certain ortho substituents, such as the hydroxyl (-OH) group, intramolecular hydrogen bonding plays a significant role in stabilizing the conjugate base. After the carboxyl group loses a proton, the resulting carboxylate anion can form a strong hydrogen bond with the adjacent hydroxyl group. This intramolecular interaction provides an additional layer of stabilization to the conjugate base, further promoting the dissociation of the acid and increasing its strength.
The following diagram illustrates the logical relationships of the factors contributing to the ortho effect:
Caption: Factors contributing to the ortho effect in substituted benzoic acids.
Experimental Protocols for pKa Determination
The pKa values presented in this guide are typically determined using one of two primary experimental techniques: potentiometric titration or spectrophotometric analysis.
Potentiometric Titration
This method involves the titration of a weak acid (the substituted benzoic acid) with a strong base (e.g., sodium hydroxide) while monitoring the pH of the solution using a pH meter.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh a sample of the substituted benzoic acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble compounds) to a known concentration (e.g., 0.01 M).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the benzoic acid solution in a beaker and immerse the pH electrode.
-
Slowly add the standardized strong base solution in small, known increments from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.
-
Spectrophotometric Determination
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.
-
Prepare a stock solution of the substituted benzoic acid in a suitable solvent.
-
-
Measurement:
-
Add a small, constant aliquot of the benzoic acid stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
-
Data Analysis:
-
Identify the wavelengths at which the acidic (HA) and basic (A⁻) forms of the compound have significantly different absorbances.
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can be calculated using the Henderson-Hasselbalch equation:
pKa = pH + log([HA]/[A⁻])
where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance data.
-
Conclusion
The ortho effect is a powerful demonstration of how subtle changes in molecular geometry and intramolecular interactions can have a dramatic impact on chemical reactivity. For researchers in drug development and other scientific fields, a thorough understanding of the ortho effect is crucial for predicting and modulating the acidity of aromatic carboxylic acids, a common functional group in many pharmaceutical compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation and application of this fundamental principle of organic chemistry.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Arrange the following acids in the decreasing order of acid strength: (i).. [askfilo.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Essential Disposal Protocol for 3,5-Dichloro-2-methoxybenzoic Acid
This guide provides immediate safety and logistical information for the proper disposal of 3,5-Dichloro-2-methoxybenzoic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical Identity:
-
Name: this compound
-
Nature: Halogenated organic compound.
Primary Disposal Method: The recommended and primary method for the final disposal of this compound is high-temperature incineration at a licensed and certified hazardous waste management facility.[1] This process ensures the complete destruction of the halogenated organic compound.
Immediate Safety and Handling Precautions
Before handling waste this compound, it is imperative to be familiar with its hazards. The chemical is considered hazardous and can cause serious eye and skin irritation.[2][3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat.[1] | Protects personal clothing from contamination. |
| Respiratory | Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.[1] | Prevents the inhalation of dust or aerosols. |
Operational Plan for Waste Collection and Disposal
Follow these procedural steps for the safe collection and temporary storage of this compound waste before its final disposal.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Solids."[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[1]
-
Crucial Note: Never mix halogenated organic waste with non-halogenated waste streams.[1] Co-mingling complicates and increases the cost of disposal.
Step 2: Container and Labeling
-
All waste containers must be in good condition, compatible with the chemical, and kept securely sealed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Temporary Storage
-
Store the sealed waste containers in a designated, well-ventilated, and cool area.[2][4]
-
Ensure storage is away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[2][4][5]
Step 4: Accidental Spill Response
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][4]
-
Avoid generating dust.
-
Clean the spill area, and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste with a licensed waste disposal contractor.
-
Dispose of the contents and container at an approved waste disposal plant.[2][5]
Disposal Quick Reference:
| Do's | Don'ts |
| Segregate as halogenated organic waste.[1] | Do Not dispose of down the drain.[1] |
| Use clearly labeled, sealed, and compatible containers. | Do Not mix with non-halogenated waste.[1] |
| Store in a cool, well-ventilated area.[2][4] | Do Not store near incompatible materials.[2][4][5] |
| Wear appropriate PPE during handling.[1][3] | Do Not allow the chemical to enter the environment.[2][3] |
| Consult your EHS department for specific institutional policies. | Do Not attempt disposal without proper certification. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 3,5-Dichloro-2-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3,5-Dichloro-2-methoxybenzoic acid, a compound that requires careful management. The following procedures are based on the Safety Data Sheet (SDS) for the closely related and commercially available compound, 3,6-Dichloro-2-methoxybenzoic acid (also known as Dicamba), and should be implemented to minimize risk and ensure regulatory compliance.
Essential Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical safety goggles or a face shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect gloves for any signs of wear or perforation before each use.[2] Follow proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat or appropriate protective clothing | A fully fastened lab coat provides a barrier against accidental spills.[1] |
| Respiratory Protection | Particulate filter respirator | Use when there is a risk of inhaling dust, especially during spill cleanup.[3] Ensure the respirator is adapted to the airborne concentration of the substance. |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment and adhering to environmental regulations.
Handling Protocol:
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for a relevant analogue like 3,6-Dichloro-2-methoxybenzoic acid is accessible to all personnel.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before commencing work to reduce movement and the potential for spills.
-
-
During Handling:
-
Wear the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
Avoid generating dust.[1][2] If appropriate, moisten the substance first to prevent dusting during transfer.[3]
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Keep the container tightly closed when not in use.[1]
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, including respiratory protection, sweep the spilled substance into a covered container.[3]
-
Carefully collect the remainder of the material.
-
Store the contained waste for proper disposal.[3]
-
Do not let the chemical enter the environment.[3]
-
Disposal Plan:
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
-
Waste Identification and Collection:
-
Treat all this compound waste, including contaminated PPE and labware, as hazardous waste.
-
Collect the waste in its original container or a clearly labeled, compatible container. Do not mix with other waste streams.[2]
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the waste container tightly closed.
-
-
Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[2]
-
It is recommended to use a licensed professional waste disposal service to ensure compliance.
-
PPE Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
